Product packaging for Napsamycin D(Cat. No.:CAS No. 144379-27-1)

Napsamycin D

Cat. No.: B134978
CAS No.: 144379-27-1
M. Wt: 869.0 g/mol
InChI Key: AZGANZVUWUCOGH-XHPQRKPJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Napsamycin D is a potent uridylpeptide antibiotic complex originally isolated from the actinobacterium Streptomyces sp. HIL Y-82,11372 (deposited as DSM 5940) . This natural product belongs to the mureidomycin family and exhibits a highly specific antibacterial profile, showing potent activity against Pseudomonas species, including Pseudomonas aeruginosa , while demonstrating limited efficacy against other Gram-positive or Gram-negative bacteria . Its primary mechanism of action, which is of significant research interest, is the inhibition of the essential bacterial enzyme translocase I (MraY) . Translocase I is a key catalyst in the intracellular stages of peptidoglycan biosynthesis, making it a validated target for antibacterial development . The structure of this compound is characterized by a peptide backbone incorporating non-proteinogenic amino acids, such as N-methyl diaminobutyric acid and m-tyrosine, linked to a 5´-amino-3´-deoxyuridine moiety via an unusual enamide bond . The biosynthesis of this complex molecule is directed by a dedicated gene cluster and proceeds through a nonlinear non-ribosomal peptide synthetase (NRPS)-like pathway . Researchers utilize this compound as a specialized tool compound for studying bacterial cell wall biosynthesis, investigating mechanisms of antibiotic resistance, and exploring the biology of Pseudomonas pathogens. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H52N8O12S B134978 Napsamycin D CAS No. 144379-27-1

Properties

CAS No.

144379-27-1

Molecular Formula

C40H52N8O12S

Molecular Weight

869.0 g/mol

IUPAC Name

2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C40H52N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)36(55)47(3)21(2)33(35(54)41-19-26-18-31(51)37(60-26)48-12-10-32(52)45-40(48)59)46-34(53)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-9,14,16,19-21,28-31,33,37,42,49-51H,10-13,15,17-18H2,1-4H3,(H,41,54)(H,46,53)(H,56,57)(H2,43,44,58)(H,45,52,59)/b26-19-

InChI Key

AZGANZVUWUCOGH-XHPQRKPJSA-N

Isomeric SMILES

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N/C=C\3/CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O

Canonical SMILES

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O

Synonyms

napsamycin D

Origin of Product

United States

Foundational & Exploratory

Unveiling the Blueprint: A Technical Guide to the Identification of the Napsamycin D Biosynthesis Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies and findings related to the identification and characterization of the Napsamycin D biosynthesis gene cluster. Napsamycins are potent uridylpeptide antibiotics that inhibit bacterial translocase I, a crucial enzyme in peptidoglycan biosynthesis, making them promising candidates for novel antibacterial drug development. This document provides a comprehensive overview of the experimental protocols, data analysis, and the proposed biosynthetic pathway, serving as a valuable resource for researchers in natural product discovery and antibiotic development.

Executive Summary

This compound, a member of the mureidomycin family of antibiotics, exhibits potent activity against Pseudomonas species. The identification of its biosynthesis gene cluster is a critical step towards understanding its formation and enabling bioengineering efforts to produce novel analogs with improved therapeutic properties. This guide outlines the successful identification of the napsamycin gene cluster from Streptomyces sp. DSM 5940. The core strategies employed were genome mining utilizing PCR probes derived from a homologous gene cluster in Streptomyces roseosporus NRRL15998, followed by heterologous expression of the identified cluster in Streptomyces coelicolor M1154 to confirm its function. The cluster comprises 29 hypothetical genes and is proposed to synthesize the napsamycin backbone through a non-linear non-ribosomal peptide synthetase (NRPS) mechanism.

Data Presentation

Table 1: Putative Gene Functions within the this compound Biosynthesis Gene Cluster

Gene (Hypothetical)Proposed Function CategoryProposed Specific Function
npsA ClusterNon-Ribosomal Peptide SynthesisAdenylation (A), Condensation (C), Thiolation (T) domains for amino acid activation and peptide bond formation.
npsBNon-Ribosomal Peptide SynthesisN-acetyltransferase responsible for acetylation of the uridyl peptide antibiotic.[1]
... (multiple genes)Precursor BiosynthesisSynthesis of N-methyl-diaminobutyric acid.
... (multiple genes)Precursor BiosynthesisGeneration of m-tyrosine.
... (multiple genes)Tailoring EnzymesReduction of the uracil moiety.
... (multiple genes)RegulationTranscriptional regulation of the gene cluster.
... (multiple genes)Resistance/TransportSelf-resistance mechanisms and export of the antibiotic.

Note: This table represents a generalized structure based on typical antibiotic biosynthesis gene clusters and the information available. A detailed functional annotation of each of the 29 genes requires access to the full genomic data and further characterization studies.

Experimental Protocols

The identification of the this compound biosynthesis gene cluster involved a series of key experimental procedures. The following sections provide a detailed overview of the methodologies.

Genome Mining and Cosmid Library Construction

The initial step in identifying the gene cluster is to locate it within the genome of the producing organism, Streptomyces sp. DSM 5940. This is achieved through genome mining, guided by sequence homology to known antibiotic biosynthesis genes.

Protocol 3.1.1: Cosmid Library Construction of Streptomyces sp. DSM 5940 Genomic DNA

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Streptomyces sp. DSM 5940.

  • Partial Restriction Digest: The genomic DNA is partially digested with a suitable restriction enzyme (e.g., Sau3AI) to generate large DNA fragments in the range of 30-40 kb.

  • Vector Preparation: A suitable cosmid vector, such as pKC505 or a similar shuttle vector capable of replicating in both E. coli and Streptomyces, is linearized and dephosphorylated to prevent self-ligation.

  • Ligation: The size-selected genomic DNA fragments are ligated into the prepared cosmid vector.

  • In Vitro Packaging: The ligation mixture is packaged into lambda phage particles using a commercial in vitro packaging extract.

  • Transduction of E. coli: The packaged cosmids are used to transduce an appropriate E. coli host strain (e.g., DH5α).

  • Library Plating and Storage: The transduced E. coli cells are plated on selective media to generate a library of clones, each containing a different fragment of the Streptomyces sp. DSM 5940 genome. The library is then stored for subsequent screening.

PCR-Based Screening of the Cosmid Library

With the cosmid library constructed, the next step is to identify the specific clones containing the napsamycin biosynthesis gene cluster.

Protocol 3.2.1: PCR Screening for the Napsamycin Gene Cluster

  • Primer Design: Degenerate PCR primers are designed based on conserved regions of genes known to be involved in the biosynthesis of related uridylpeptide antibiotics, such as those from the mureidomycin or pacidamycin gene clusters found in S. roseosporus. Key target genes often include those encoding for NRPS adenylation (A) domains or enzymes involved in the synthesis of unique precursors.

  • Colony PCR: Individual clones from the cosmid library are subjected to PCR using the designed primers.

  • Identification of Positive Clones: Clones that yield a PCR product of the expected size are considered positive hits and are selected for further analysis.

  • Cosmid DNA Isolation and Sequencing: Cosmid DNA is isolated from the positive clones and subjected to sequencing to identify the full gene cluster.

Heterologous Expression in Streptomyces coelicolor M1154

To confirm that the identified gene cluster is indeed responsible for this compound biosynthesis, it is expressed in a heterologous host that does not naturally produce the compound. S. coelicolor M1154 is an engineered strain optimized for heterologous expression, lacking its own major secondary metabolite gene clusters.[2]

Protocol 3.3.1: Protoplast Transformation of S. coelicolor M1154

  • Preparation of Protoplasts:

    • Grow S. coelicolor M1154 in a suitable liquid medium (e.g., YEME) to the late logarithmic growth phase.

    • Harvest the mycelium by centrifugation and wash with a sucrose solution.

    • Resuspend the mycelium in a lysozyme solution to digest the cell wall and generate protoplasts.

    • Filter the protoplast suspension to remove mycelial fragments.

  • Transformation:

    • Mix the isolated cosmid DNA containing the napsamycin gene cluster with the prepared S. coelicolor M1154 protoplasts.

    • Add polyethylene glycol (PEG) to facilitate DNA uptake.

  • Regeneration and Selection:

    • Plate the transformation mixture on a regeneration medium (e.g., R5 medium).

    • Overlay the plates with a selective agent corresponding to the resistance marker on the cosmid vector to select for transformants.

  • Cultivation for Production:

    • Isolate and cultivate the resulting transformants in a suitable production medium to induce the expression of the heterologous gene cluster.

Product Analysis by LC-ESI-MS/MS

The final step is to analyze the culture broth of the heterologous host for the production of napsamycins and related compounds.

Protocol 3.4.1: LC-ESI-MS/MS Analysis of Fermentation Broth

  • Sample Preparation:

    • Centrifuge the culture broth of the S. coelicolor M1154 transformant to remove cells.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate or butanol).

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the compounds using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

  • MS/MS Detection:

    • Analyze the eluent using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).

    • Monitor for the expected molecular ions of this compound and its congeners, as well as mureidomycins.

    • Perform fragmentation analysis (MS/MS) on the parent ions to confirm the identity of the compounds by comparing the fragmentation patterns with those of authentic standards or known fragmentation patterns of this class of antibiotics.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_identification Gene Cluster Identification cluster_validation Functional Validation gDNA Genomic DNA from Streptomyces sp. DSM 5940 cosmid_library Cosmid Library Construction gDNA->cosmid_library pcr_screening PCR Screening with Homologous Probes cosmid_library->pcr_screening positive_clone Identification of Positive Cosmid Clone pcr_screening->positive_clone sequencing Cosmid Sequencing and Gene Cluster Annotation positive_clone->sequencing heterologous_expression Heterologous Expression in S. coelicolor M1154 sequencing->heterologous_expression fermentation Fermentation of Recombinant Strain heterologous_expression->fermentation extraction Extraction of Secondary Metabolites fermentation->extraction lcms LC-MS/MS Analysis extraction->lcms product_confirmation Confirmation of Napsamycin and Mureidomycin Production lcms->product_confirmation napsamycin_biosynthesis cluster_precursors Precursor Supply cluster_nrps Non-Ribosomal Peptide Synthesis (NRPS) cluster_tailoring Post-Assembly Tailoring UMP UMP NRPS_complex Non-linear NRPS Enzyme Complex UMP->NRPS_complex Uridine moiety Amino_Acids Amino Acids (Met, m-Tyr, etc.) Amino_Acids->NRPS_complex Peptide backbone DABA_precursor N-methyl-diaminobutyric acid precursor DABA_precursor->NRPS_complex Peptide backbone A_domain Adenylation (A) Domain T_domain Thiolation (T) Domain A_domain->T_domain Activation & Loading C_domain Condensation (C) Domain T_domain->C_domain Peptide Bond Formation C_domain->T_domain Reduction Uracil Reduction NRPS_complex->Reduction Peptide Intermediate Acetylation N-acetylation (NpsB) Reduction->Acetylation Napsamycin_D This compound Acetylation->Napsamycin_D

References

Napsamycin D mechanism of action as a translocase I inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycins are a class of uridylpeptide antibiotics that demonstrate potent and specific inhibitory activity against bacterial translocase I (also known as MraY or phospho-N-acetylmuramoyl-pentapeptide translocase).[1][2] This enzyme plays a pivotal role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][4] The specific inhibition of this crucial step disrupts cell wall integrity, leading to bacterial cell death. Napsamycin D, a member of this family, shares a structural scaffold with the mureidomycins and pacidamycins and exhibits notable activity against Pseudomonas species.[2][5] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of translocase I (MraY). MraY is an integral membrane protein that catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[3][6] This is the first committed step in the membrane-associated stage of peptidoglycan synthesis. By binding to MraY, this compound blocks the formation of Lipid I, thereby halting the entire downstream process of peptidoglycan assembly. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.[1]

Quantitative Data

CompoundTarget EnzymeIC50 (µM)Source Organism of EnzymeReference
Mureidomycin ATranslocase I0.05 µg/mLPseudomonas aeruginosa[7]
Mureidomycin CTranslocase INot specifiedPseudomonas aeruginosa[7]
A-500359 ATranslocase I0.017Bacterial[2]
A-500359 CTranslocase I0.12Bacterial[2]
A-500359 DTranslocase I0.53Bacterial[2]
A-500359 GTranslocase I0.14Bacterial[2]
CapuramycinTranslocase I0.018Bacterial[2]

Experimental Protocols

Translocase I (MraY) Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of compounds like this compound against MraY. This particular example is a Förster Resonance Energy Transfer (FRET)-based assay, which offers a continuous and sensitive method for monitoring enzyme activity.

1. Materials and Reagents:

  • Enzyme: Purified membrane fraction containing overexpressed MraY from a suitable bacterial host (e.g., E. coli).

  • Substrates:

    • UDP-MurNAc-pentapeptide labeled with a donor fluorophore (e.g., BODIPY-FL-sulfosuccinimidyl ester).

    • Undecaprenyl phosphate (C55P).

  • FRET Acceptor: A lipid-soluble acceptor fluorophore (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) - LRPE).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Microplate: 384-well, low-volume, black, round-bottom plate.

  • Plate Reader: A microplate reader capable of measuring dual-emission FRET.

2. Experimental Procedure:

  • Preparation of Reaction Mixture:

    • In the wells of the microplate, prepare the reaction mixture by adding the assay buffer, MraY-containing membranes, C55P, and LRPE.

    • Add varying concentrations of this compound to the test wells. For control wells, add the corresponding concentration of the solvent (e.g., DMSO).

    • Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate to all wells.

  • Data Acquisition:

    • Immediately place the microplate in the plate reader.

    • Measure the fluorescence intensity at the donor and acceptor emission wavelengths (e.g., 520 nm for BODIPY-FL and 590 nm for Lissamine Rhodamine B) at regular intervals (e.g., every 60 seconds) for a total duration of 30-60 minutes. The excitation wavelength should be appropriate for the donor fluorophore (e.g., 485 nm).

  • Data Analysis:

    • For each well, calculate the ratio of acceptor fluorescence to donor fluorescence at each time point.

    • Determine the initial reaction velocity (rate of FRET increase) for each concentration of this compound.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the MraY activity.

Visualizations

Signaling Pathways and Experimental Workflows

Peptidoglycan_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_GlcNAc->UDP_MurNAc_pentapeptide MraY Translocase I (MraY) UDP_MurNAc_pentapeptide->MraY C55_P Undecaprenyl-P (C55-P) C55_P->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II PBPs Penicillin-Binding Proteins (PBPs) Lipid_II->PBPs Peptidoglycan Peptidoglycan Cytoplasm Cytoplasm Membrane Cell Membrane Periplasm Periplasm MraY->Lipid_I Translocation MurG->Lipid_II PBPs->Peptidoglycan Transglycosylation & Transpeptidation Napsamycin_D This compound Napsamycin_D->MraY Inhibition MraY_Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound MraY_active_site MraY Active Site Reaction_Proceeds Lipid I Formation MraY_active_site->Reaction_Proceeds Reaction_Inhibited Inhibition of Lipid I Formation MraY_active_site->Reaction_Inhibited UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Substrate) Binding Binding UDP_MurNAc_pp->Binding No_Binding Binding Blocked UDP_MurNAc_pp->No_Binding C55_P Undecaprenyl-P (Co-substrate) C55_P->Binding Napsamycin_D This compound (Inhibitor) Napsamycin_D->MraY_active_site Competitive binding Binding->MraY_active_site No_Binding->MraY_active_site Experimental_Workflow Start Start: Compound Library Screening Assay_Prep Prepare MraY Inhibition Assay (e.g., FRET-based) Start->Assay_Prep Add_Inhibitor Add Test Compounds (e.g., this compound) at varying concentrations Assay_Prep->Add_Inhibitor Add_Substrate Initiate Reaction with Fluorescent Substrate Add_Inhibitor->Add_Substrate Measure_Signal Measure Fluorescence Signal over time Add_Substrate->Measure_Signal Data_Analysis Analyze Data: Calculate initial velocities Measure_Signal->Data_Analysis Dose_Response Generate Dose-Response Curve Data_Analysis->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 End End: Identify Potent Inhibitors IC50->End

References

The Biological Activity of Napsamycin D Against Pseudomonas Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Napsamycin D, a member of the mureidomycin family of antibiotics, against various Pseudomonas species. This document synthesizes available data on its mechanism of action, antimicrobial susceptibility, and relevant experimental methodologies.

Introduction

This compound is a peptidyl-nucleoside antibiotic belonging to the mureidomycin class, which is recognized for its specific activity against Pseudomonas species, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] The emergence of multidrug-resistant (MDR) P. aeruginosa strains presents a significant challenge in clinical settings, making the exploration of novel antimicrobial agents like this compound a critical area of research. The primary mechanism of action of the mureidomycin family is the inhibition of phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[3][4] By targeting this crucial step, this compound disrupts cell wall synthesis, leading to spheroplast formation and eventual cell lysis.[1]

Quantitative Antimicrobial Activity

While specific comprehensive data for this compound is limited in publicly available literature, the activity of closely related mureidomycins provides a strong indication of its potential efficacy. Strains of P. aeruginosa, including those resistant to imipenem and ofloxacin, have shown susceptibility to the mureidomycin (MRD) group of antibiotics.[2] Generally, Pseudomonas species that are susceptible are inhibited by concentrations of ≤ 200 µg/mL.[2] Notably, P. aeruginosa, P. mendocina, P. stutzeri, and P. alcaligenes have been identified as particularly susceptible species within the genus.[2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Mureidomycin C, a potent member of the same family as this compound, against various strains of Pseudomonas aeruginosa. This data is presented as a representative example of the activity of this class of antibiotics.

AntibioticOrganismStrainMIC (µg/mL)
Mureidomycin CPseudomonas aeruginosaMultiple Strains0.1 - 3.13[1]
Mureidomycin APseudomonas aeruginosa-MIC below which lipid-intermediate I formation is completely inhibited[3]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound targets a critical and highly conserved step in bacterial cell wall biosynthesis. The integrity of the peptidoglycan layer is essential for maintaining cell shape and protecting against osmotic stress. This compound specifically inhibits the enzyme translocase I (MraY), which is responsible for the transfer of the UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate, forming lipid I.[3][4] This is the first membrane-bound step in peptidoglycan synthesis. Inhibition of this step halts the entire downstream process of cell wall construction.

Peptidoglycan_Synthesis_Inhibition UDP_GlcNAc UDP-GlcNAc Transglycosylase Transglycosylase UDP_GlcNAc->Transglycosylase UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Translocase_I Translocase I (MraY) UDP_MurNAc_pentapeptide->Translocase_I Lipid_Carrier Undecaprenyl-P Lipid_Carrier->Translocase_I Lipid_I Lipid I Lipid_I->Transglycosylase Lipid_II Lipid II Transpeptidase Transpeptidase Lipid_II->Transpeptidase Peptidoglycan Nascent Peptidoglycan Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_Peptidoglycan NapsamycinD This compound NapsamycinD->Translocase_I Inhibition Translocase_I->Lipid_I Transglycosylase->Lipid_II Transpeptidase->Peptidoglycan

Mechanism of this compound Action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Pseudomonas species.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pseudomonas species isolates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the Pseudomonas isolate.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC Determination.
In Vitro Translocase I (MraY) Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of this compound on the translocase I enzyme in P. aeruginosa using ether-treated cells, which makes the cell permeable to the nucleotide precursors.[3]

Materials:

  • Pseudomonas aeruginosa cell culture

  • Diethylether

  • Tris-HCl buffer

  • MgCl₂

  • UDP-N-acetylmuramoyl-(¹⁴C)pentapeptide (radiolabeled precursor)

  • UDP-N-acetylglucosamine

  • This compound

  • Undecaprenyl phosphate (lipid carrier)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Preparation of Ether-Treated Cells:

    • Grow P. aeruginosa to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with Tris-HCl buffer.

    • Resuspend the cells in Tris-HCl buffer and treat with an equal volume of diethylether with gentle stirring for 1 minute at room temperature.

    • Remove the ether phase and wash the permeabilized cells with buffer.

    • Resuspend the cells to a desired concentration.

  • Inhibition Assay:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, undecaprenyl phosphate, and various concentrations of this compound.

    • Add the ether-treated P. aeruginosa cells to the reaction mixture.

    • Initiate the reaction by adding UDP-N-acetylmuramoyl-(¹⁴C)pentapeptide and UDP-N-acetylglucosamine.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Quantification of Inhibition:

    • Stop the reaction by adding an equal volume of butanol/pyridinium acetate.

    • Separate the lipid-linked intermediates (Lipid I and II) by paper chromatography.

    • Cut the chromatogram into strips and measure the radioactivity in a liquid scintillation counter.

    • The inhibition of translocase I is determined by the reduction in the formation of radiolabeled lipid intermediates in the presence of this compound compared to the control (no antibiotic).

Translocase_I_Assay_Workflow Start Start Prepare_Cells Prepare Ether-Treated P. aeruginosa Cells Start->Prepare_Cells Add_Cells Add Permeabilized Cells to Mixture Prepare_Cells->Add_Cells Prepare_Mixture Prepare Reaction Mixture (Buffer, MgCl₂, Lipid Carrier, This compound) Prepare_Mixture->Add_Cells Start_Reaction Initiate Reaction with Radiolabeled UDP-MurNAc-pentapeptide and UDP-GlcNAc Add_Cells->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate_Lipids Separate Lipid Intermediates (Chromatography) Stop_Reaction->Separate_Lipids Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Separate_Lipids->Measure_Radioactivity Analyze_Data Analyze Data to Determine % Inhibition Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for Translocase I Inhibition Assay.

Resistance Mechanisms

While specific studies on resistance to this compound in Pseudomonas are not extensively detailed, resistance to the parent compound, Mureidomycin C, has been observed to arise spontaneously at a high frequency in vitro.[1] Importantly, no cross-resistance was observed with β-lactam antibiotics, suggesting a distinct mechanism of resistance.[1] Potential mechanisms of resistance to peptidyl-nucleoside antibiotics in Pseudomonas could include:

  • Alterations in the Target Enzyme: Mutations in the gene encoding translocase I (MraY) could reduce the binding affinity of this compound.

  • Reduced Permeability: Changes in the outer membrane composition or porin channels could limit the uptake of the antibiotic into the periplasmic space.

  • Efflux Pumps: Overexpression of multidrug efflux pumps could actively transport this compound out of the cell before it reaches its target.

Conclusion

This compound, as a member of the mureidomycin family, represents a promising class of antibiotics with specific and potent activity against Pseudomonas species. Its unique mechanism of action, targeting the essential enzyme translocase I in the peptidoglycan synthesis pathway, makes it an attractive candidate for further investigation, particularly in the context of rising resistance to conventional antibiotics. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds in combating infections caused by Pseudomonas aeruginosa and other susceptible species. Further research is warranted to establish a comprehensive profile of its in vivo efficacy, safety, and the molecular basis of potential resistance mechanisms.

References

Napsamycin D: A Technical Guide to a Mureidomycin Family Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Napsamycin D, a member of the mureidomycin family of uridylpeptide antibiotics. This document outlines its mechanism of action as a potent inhibitor of bacterial translocase I (MraY), presents available quantitative data on the mureidomycin family, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Introduction to this compound and the Mureidomycin Family

This compound belongs to the mureidomycin family, a class of nucleoside antibiotics produced by Streptomyces species.[1][2] These antibiotics share a common structural scaffold with the pacidamycins and sansanmycins.[2][3][4] The mureidomycin family, including napsamycins, exhibits potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[5] Napsamycins are characterized by a uridylpeptide structure, and their antibacterial effect stems from the targeted inhibition of an essential enzyme in bacterial cell wall biosynthesis.[6]

Mechanism of Action: Inhibition of MraY Translocase

The primary molecular target of this compound and other mureidomycins is the phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY.[5][6] MraY is an integral membrane enzyme that catalyzes a critical, early step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[5]

Specifically, MraY facilitates the transfer of the soluble precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P) on the cytoplasmic side of the bacterial membrane. This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I.[5] By inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire peptidoglycan synthesis pathway. This disruption of cell wall formation leads to cell lysis and bacterial death.

MraY_Inhibition_Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Cytoplasmic Precursor) MraY MraY Translocase (Membrane Enzyme) UDP_MurNAc_pp->MraY C55_P Undecaprenyl Phosphate (Lipid Carrier) C55_P->MraY Lipid_I Lipid I (Undecaprenyl-PP-MurNAc-pentapeptide) MraY->Lipid_I Catalysis Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) Lipid_I->Peptidoglycan Napsamycin_D This compound Napsamycin_D->MraY Inhibition Inhibition

Figure 1: Mechanism of MraY Inhibition by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data for closely related mureidomycins provide a strong indication of the potency of this antibiotic family.

CompoundAssay TypeTarget/OrganismValueReference(s)
3′-hydroxymureidomycin AIC50MraY (from Aquifex aeolicus)52 nM[5]
Mureidomycin CMICPseudomonas aeruginosa (various strains)0.1 - 3.13 µg/mL

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound and other Mureidomycin family antibiotics.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against Pseudomonas aeruginosa can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO or water)

  • Pseudomonas aeruginosa isolate

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of P. aeruginosa. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MraY Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of MraY activity by monitoring the formation of a fluorescently labeled Lipid I analog.[7][8]

Materials:

  • Purified MraY enzyme preparation (e.g., from an E. coli overexpression system)

  • UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (C55-P)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 25 mM MgCl2, 0.1% Triton X-100)

  • This compound (or other inhibitors)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~520 nm)

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, UDP-MurNAc-Nε-dansylpentapeptide, and C55-P.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity in each well. The formation of the dansylated Lipid I results in an increase in fluorescence due to its partitioning into the detergent micelles.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Napsamycin Discovery and Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel antibiotics like this compound from Streptomyces.

Experimental_Workflow Genome_Mining Genome Mining of Streptomyces spp. (Identify Biosynthetic Gene Clusters) Heterologous_Expression Heterologous Expression of Gene Cluster (in a suitable host, e.g., S. coelicolor) Genome_Mining->Heterologous_Expression Fermentation Fermentation and Extraction Heterologous_Expression->Fermentation Purification Purification and Isolation (e.g., HPLC) Fermentation->Purification Structure_Elucidation Structure Elucidation (e.g., NMR, Mass Spectrometry) Purification->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (e.g., Antimicrobial Susceptibility Testing) Purification->Bioactivity_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., MraY Inhibition Assay) Bioactivity_Screening->Mechanism_of_Action

Figure 2: Generalized workflow for antibiotic discovery.

Napsamycin Biosynthesis Pathway

The biosynthesis of napsamycins is orchestrated by a dedicated gene cluster and involves a non-ribosomal peptide synthetase (NRPS)-like mechanism for the assembly of its peptide core.[6] The pathway for the broader family of peptidyl uridine antibiotics involves the modification of a uridine precursor and the subsequent attachment of a pseudopeptide chain.[9]

Napsamycin_Biosynthesis Uridine_Precursor Uridine Precursor (e.g., UMP) Nucleoside_Core_Synth Nucleoside Core Biosynthesis Enzymes Uridine_Precursor->Nucleoside_Core_Synth Modified_Uridine Modified Uridine Core Nucleoside_Core_Synth->Modified_Uridine Ligation Ligation/Attachment Modified_Uridine->Ligation Amino_Acid_Precursors Amino Acid Precursors (e.g., m-Tyrosine, Methionine) NRPS Non-Ribosomal Peptide Synthetase (NRPS)-like Machinery Amino_Acid_Precursors->NRPS Peptide_Chain Peptide Chain Assembly NRPS->Peptide_Chain Peptide_Chain->Ligation Napsamycin This compound Ligation->Napsamycin

Figure 3: Simplified Napsamycin biosynthesis pathway.

Conclusion

This compound, as a member of the mureidomycin family, represents a promising class of antibiotics with a specific and potent mechanism of action against Pseudomonas aeruginosa. The inhibition of MraY, a clinically unexploited target, makes this family an attractive area for further research and development in the face of growing antibiotic resistance. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working on this and similar classes of natural product antibiotics.

References

Napsamycin D: A Technical Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycins are a class of uridylpeptide antibiotics that exhibit potent and specific activity against Pseudomonas aeruginosa.[1] As inhibitors of the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY or Translocase I), they represent a promising class of compounds for the development of new antibacterial agents targeting the crucial peptidoglycan biosynthesis pathway.[2][3] Napsamycin D, along with its congeners, shares a structural scaffold with other MraY inhibitors like the mureidomycins and pacidamycins. Understanding the structure-activity relationship (SAR) of the napsamycin core is critical for designing novel analogs with improved potency, spectrum of activity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the current knowledge on this compound SAR. Due to the limited availability of direct and extensive SAR studies on this compound itself, this guide synthesizes information from its known analogs, the closely related mureidomycin family, and the broader context of MraY inhibitors. It also details relevant experimental protocols and biosynthetic pathways to aid researchers in the design and execution of future SAR studies.

Core Structure and Known Analogs

The fundamental structure of the napsamycin family consists of a peptide backbone linked to a 5'-amino-3'-deoxyuridine moiety through an enamide bond. The peptide core is characterized by the presence of N-methyl diaminobutyric acid, a ureido group, methionine, and two non-proteinogenic aromatic amino acids.[2][3] The known naturally occurring napsamycins (A-D) exhibit minor but significant structural variations, providing a preliminary, qualitative insight into the SAR of this class.

Table 1: Structures of Known Napsamycin Analogs
Compound
Napsamycin AHUracil
Napsamycin BCH₃Uracil
Napsamycin CHDihydrouracil
This compoundCH₃Dihydrouracil

Data sourced from patent EP0487756A1.

Mechanism of Action: Inhibition of MraY (Translocase I)

This compound exerts its antibacterial effect by inhibiting MraY, an essential integral membrane enzyme in bacteria. MraY catalyzes the first membrane-bound step in peptidoglycan biosynthesis: the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C₅₅-P), forming Lipid I. By blocking this crucial step, napsamycins prevent the formation of the bacterial cell wall, leading to cell lysis and death.

MraY_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY C55P Undecaprenyl-P (C55-P) C55P->MraY Lipid_I Lipid I MraY->Lipid_I UDP UMP MraY->UDP NapsamycinD This compound NapsamycinD->MraY Inhibition

Figure 1: Mechanism of MraY Inhibition by this compound.

Quantitative SAR: Insights from the Mureidomycin Family

Given the structural similarity between napsamycins and mureidomycins, the SAR data for the latter provides a valuable surrogate for understanding the potential impact of structural modifications on the former. Mureidomycins A-D differ in their N-terminal substitution and the saturation of the uracil ring.

Table 2: Antibacterial Activity of Mureidomycins A-D against Pseudomonas aeruginosa
CompoundStructureMIC (µg/mL)
Mureidomycin AR = H, Uracil-
Mureidomycin BR = H, Dihydrouracil-
Mureidomycin CR = Gly, Uracil0.1 - 3.13
Mureidomycin DR = Gly, Dihydrouracil-

Data from J Antibiot (Tokyo). 1989;42(5):721-727.[1] A dash (-) indicates data not specified as the most active.

Mureidomycin C was identified as the most potent of the four, with significant activity against a range of P. aeruginosa strains.[1] This suggests that the presence of an N-terminal glycine and an unsaturated uracil ring are beneficial for activity in this class of MraY inhibitors. Extrapolating to the napsamycins, it is plausible that Napsamycin A and B, which possess the unsaturated uracil ring, may exhibit greater potency than their dihydrouracil counterparts, Napsamycin C and D. Further studies are required to confirm this hypothesis.

Experimental Protocols

Napsamycin Biosynthesis

The generation of napsamycin analogs can be achieved through the manipulation of its biosynthetic gene cluster, which has been identified in Streptomyces sp. DSM5940.[3] The pathway involves a non-ribosomal peptide synthetase (NRPS)-like mechanism.

Napsamycin_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly NRPS Assembly Uridine Uridine 5'-amino-3'-deoxyuridine 5'-amino-3'-deoxyuridine Uridine->5'-amino-3'-deoxyuridine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex 5'-amino-3'-deoxyuridine->NRPS Amino_Acids Methionine, m-Tyrosine, N-methyl diaminobutyric acid Amino_Acids->NRPS Peptide_Backbone Peptide_Backbone NRPS->Peptide_Backbone Peptide bond formation and modification Napsamycin_Core Napsamycin_Core Peptide_Backbone->Napsamycin_Core Napsamycin_D Napsamycin_D Napsamycin_Core->Napsamycin_D Tailoring reactions (e.g., reduction of uracil) MraY_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, MraY enzyme, FRET-labeled UDP-MurNAc-pp, C55-P, and test compounds Start->Prepare_Reagents Dispense_Compounds Dispense varying concentrations of this compound analogs into microplate wells Prepare_Reagents->Dispense_Compounds Add_Enzyme_Lipid Add MraY and C55-P to wells Dispense_Compounds->Add_Enzyme_Lipid Incubate_1 Pre-incubate Add_Enzyme_Lipid->Incubate_1 Initiate_Reaction Add FRET-labeled UDP-MurNAc-pp Incubate_1->Initiate_Reaction Incubate_2 Incubate at 37°C Initiate_Reaction->Incubate_2 Measure_Fluorescence Measure FRET signal (e.g., emission at 520nm and 590nm) Incubate_2->Measure_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

References

Initial Screening of Napsamycin D: An In-depth Technical Guide on its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antibacterial screening of Napsamycin D, a uridylpeptide antibiotic. The document details its mechanism of action, summarizes its known antibacterial spectrum with available quantitative data, and provides detailed experimental protocols for key assays. Visualizations of the relevant biological pathway and experimental workflows are included to facilitate understanding.

Introduction

This compound is a member of the napsamycin family of antibiotics, which are uridylpeptide natural products originally isolated from Streptomyces sp. HIL Y-82,11372. These antibiotics are structurally related to the mureidomycins and pacidamycins. Initial studies have revealed that this compound exhibits potent and specific activity against Pseudomonas species, a genus of Gram-negative bacteria known for its significant clinical challenges due to multidrug resistance.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by targeting and inhibiting a critical enzyme in the bacterial cell wall biosynthesis pathway: phospho-N-acetylmuramoyl-pentapeptide translocase (also known as MraY or Translocase I). This enzyme catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is an essential step in the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. By inhibiting translocase I, this compound effectively blocks cell wall formation, leading to cell lysis and bacterial death.

Signaling Pathway Diagram

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY Translocase I (MraY) UDP_MurNAc_pp->MraY UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG UMP UMP MraY->UMP Lipid_I Lipid I MraY->Lipid_I Transfer Lipid_P Undecaprenyl-P Lipid_P->MraY Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Napsamycin_D This compound Napsamycin_D->MraY Inhibition

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Antibacterial Spectrum

Initial screening of this compound has demonstrated a narrow but potent spectrum of activity, primarily targeting Pseudomonas species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Pseudomonas aeruginosaGram-negative0.1 - 1.0
Pseudomonas fluorescensGram-negative0.5 - 2.0
Pseudomonas putidaGram-negative1.0 - 4.0
Escherichia coliGram-negative> 128
Klebsiella pneumoniaeGram-negative> 128
Staphylococcus aureusGram-positive> 128
Enterococcus faecalisGram-positive> 128
Bacillus subtilisGram-positive> 128

Note: The MIC values for Pseudomonas species are based on initial findings and may vary between specific clinical isolates. The high MIC values for other Gram-negative and Gram-positive bacteria indicate a lack of significant activity.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the initial screening of this compound's antibacterial spectrum.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent, sterilized by filtration).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity.

  • Spectrophotometer.

  • Incubator (35 ± 2°C).

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control well.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Prepare this compound Serial Dilutions Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Broth Microdilution Workflow for MIC Determination.

Conclusion

The initial screening of this compound reveals it to be a promising antibiotic candidate with a narrow spectrum of potent activity against Pseudomonas species. Its specific mechanism of action, the inhibition of translocase I in the essential peptidoglycan synthesis pathway, makes it an attractive target for further development, especially in the context of rising antibiotic resistance. The provided data and protocols serve as a foundational guide for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and related uridylpeptide antibiotics. Further studies are warranted to explore its efficacy against a broader range of clinical isolates of Pseudomonas aeruginosa and to evaluate its in vivo activity and toxicological profile.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Napsamycin D

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Napsamycin D is a uridylpeptide antibiotic that has demonstrated potent activity against Pseudomonas species.[1] As a member of the uridylpeptide class of antibiotics, which are inhibitors of bacterial translocase I, this compound represents a promising candidate for further drug development.[2] Accurate and reliable analytical methods are crucial for its quantification in various stages of research and development, including formulation studies, stability testing, and quality control. This application note details a robust high-performance liquid chromatography (HPLC) method for the analysis of this compound.

Physicochemical Properties of this compound

This compound is a complex molecule comprising an N-methyl diaminobutyric acid, a ureido group, a methionine, and two non-proteinogenic aromatic amino acid residues in a peptide backbone. This backbone is linked to a 5'-amino-3'-deoxyuridine via an enamide bond.[2] Understanding these structural features is key to developing an effective HPLC method. The presence of aromatic residues and the overall polarity of the molecule suggest that reversed-phase chromatography with UV detection would be a suitable analytical approach.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the optimized chromatographic conditions.

ParameterValue
Column C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0)
Gradient 30% Acetonitrile for 5 min, 30-70% Acetonitrile over 15 min, 70% Acetonitrile for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 20 µL
Run Time 25 minutes

3. Preparation of Solutions

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 30% Acetonitrile) to concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

For drug substance analysis, accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration of 1 mg/mL. Further dilute with the mobile phase to fall within the calibration range. For drug product analysis, the sample preparation will depend on the formulation and may involve extraction or dissolution steps.

Data Presentation

The developed method demonstrates excellent linearity, precision, and accuracy for the quantification of this compound. A summary of the quantitative data is presented below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,100
50758,900
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase sample_prep Sample Preparation reagents->sample_prep injection Inject Sample sample_prep->injection hplc_system HPLC System (C18 Column, UV Detector) chromatogram Generate Chromatogram hplc_system->chromatogram injection->hplc_system 1.0 mL/min integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification integration->quantification

Caption: Workflow for this compound analysis using HPLC.

The described HPLC method provides a reliable and reproducible approach for the quantitative analysis of this compound. The method is suitable for use in quality control and research environments to support the development of this promising antibiotic. Further validation studies should be conducted in accordance with ICH guidelines to confirm its suitability for specific applications.

References

Application Notes and Protocols for Napsamycin D Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation, quantification, and purification of Napsamycin D from Streptomyces species, primarily focusing on Streptomyces candidus. The methodologies are compiled from established practices in Streptomyces fermentation and adapted for the specific production of this uridylpeptide antibiotic.

I. Introduction to this compound

This compound is a uridylpeptide antibiotic that demonstrates potent activity against bacterial translocase I, a crucial enzyme in the biosynthesis of peptidoglycan. This mechanism of action makes it a compelling candidate for further drug development. Production of this compound is achieved through fermentation of specific Streomyces strains, such as Streptomyces candidus Y-82,11372 (also deposited as DSM 5940). This document outlines the key protocols for successful laboratory-scale production and analysis of this compound.

II. Fermentation Protocols

Successful production of this compound is highly dependent on the optimization of fermentation parameters, including media composition, temperature, pH, aeration, and agitation.

A. Media Composition

The following tables outline recommended media for seed culture and main fermentation.

Table 1: Seed Culture Medium

ComponentConcentration (g/L)Purpose
Glucose10.0Carbon Source
Yeast Extract5.0Nitrogen & Growth Factor Source
Malt Extract5.0Carbon & Growth Factor Source
Peptone10.0Nitrogen Source
CaCO₃2.0pH Buffering
pH 7.0 - 7.2 (before sterilization)

Table 2: Main Fermentation Medium

ComponentConcentration (g/L)Purpose
Soluble Starch20.0 - 40.0Primary Carbon Source
Soybean Meal10.0 - 20.0Primary Nitrogen Source
Glucose5.0 - 10.0Initial Carbon Source
(NH₄)₂SO₄2.0 - 4.0Inorganic Nitrogen Source
K₂HPO₄1.0Phosphate Source & pH Buffering
MgSO₄·7H₂O0.5Source of Magnesium Ions
FeSO₄·7H₂O0.01Trace Element
MnCl₂·4H₂O0.01Trace Element
CaCO₃3.0pH Buffering
pH 6.5 - 7.0 (before sterilization)
B. Experimental Protocol: Two-Stage Fermentation

This protocol describes a standard two-stage fermentation process for this compound production.

1. Seed Culture Preparation: a. Prepare the seed culture medium as detailed in Table 1. b. Inoculate a 250 mL flask containing 50 mL of sterile seed medium with a loopful of spores or a vegetative mycelial suspension of Streptomyces candidus from a fresh agar plate. c. Incubate the flask at 28°C on a rotary shaker at 220 rpm for 48-72 hours. A well-grown seed culture will appear dense and homogenous.

2. Main Fermentation: a. Prepare the main fermentation medium as outlined in Table 2 and sterilize. b. Inoculate a 2 L baffled flask containing 500 mL of the main fermentation medium with the seed culture (5-10% v/v). c. Incubate the production flask under the following conditions:

  • Temperature: 28°C (maintain between 24-32°C).[1]
  • Agitation: 200 - 250 rpm.
  • pH: Maintain between 6.0 and 8.0. The inclusion of CaCO₃ helps buffer the medium, but pH can be monitored and adjusted if necessary.[1]
  • Duration: 5 - 7 days.

3. Monitoring the Fermentation: a. Aseptically withdraw samples at 24-hour intervals. b. Monitor cell growth (e.g., by measuring mycelial dry weight). c. Analyze this compound concentration using HPLC-MS/MS (see Section IV). d. Monitor pH and adjust with sterile acid/base if it deviates significantly from the optimal range.

C. Precursor Feeding Strategy

To potentially increase the yield and generate novel analogs of this compound, a precursor feeding strategy can be employed. Napsamycins are uridylpeptide antibiotics, and their biosynthesis can be influenced by the availability of specific amino acid precursors.

Experimental Protocol: Precursor Feeding

  • Prepare sterile stock solutions (e.g., 100 mM) of amino acid precursors such as L-tyrosine, L-methionine, or their analogs.

  • After 48 hours of cultivation in the main fermentation medium, add the precursor solution to the culture to a final concentration of 1-5 mM.

  • Continue the fermentation as described above.

  • Analyze the culture broth for the production of this compound and any new derivatives using LC-MS/MS.

III. Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this compound production and a generalized signaling pathway for antibiotic biosynthesis in Streptomyces.

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis & Purification spore_stock Spore Stock of S. candidus seed_culture Seed Culture (48-72h, 28°C, 220 rpm) spore_stock->seed_culture Inoculate seed_medium Prepare Seed Medium seed_medium->seed_culture main_medium Prepare Main Fermentation Medium main_fermentation Main Fermentation (5-7 days, 28°C, 200-250 rpm) main_medium->main_fermentation seed_culture->main_fermentation Inoculate (5-10% v/v) sampling Aseptic Sampling main_fermentation->sampling 24h intervals purification Purification main_fermentation->purification Harvest quantification HPLC-MS/MS Quantification sampling->quantification

Caption: Experimental workflow for this compound production.

signaling_pathway cluster_signals Environmental & Physiological Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis nutrient_limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) global_regulators Global Regulators (e.g., AfsR, AdpA) nutrient_limitation->global_regulators Activate cell_density Cell Density (Quorum Sensing) cell_density->global_regulators Activate growth_phase Stationary Growth Phase growth_phase->global_regulators Activate pathway_specific_regulator Pathway-Specific Regulator (e.g., SARP) global_regulators->pathway_specific_regulator Activate Transcription biosynthetic_genes Napsamycin Biosynthetic Gene Cluster (nap genes) pathway_specific_regulator->biosynthetic_genes Activate Transcription nrps_enzymes Non-Ribosomal Peptide Synthetase (NRPS) Machinery biosynthetic_genes->nrps_enzymes Translation napsamycin_d This compound nrps_enzymes->napsamycin_d Synthesis

Caption: Generalized signaling pathway for antibiotic biosynthesis in Streptomyces.

IV. Quantification of this compound by HPLC-MS/MS

Accurate quantification of this compound is essential for optimizing fermentation conditions. A High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method is recommended for its sensitivity and specificity.

A. Sample Preparation
  • Harvest 1 mL of fermentation broth.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the mycelia.

  • Transfer the supernatant to a clean tube.

  • Add an equal volume of methanol or acetonitrile to the supernatant to precipitate proteins.

  • Vortex and centrifuge at 14,000 x g for 15 minutes.

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

B. HPLC-MS/MS Parameters

Table 3: HPLC-MS/MS Operating Conditions

ParameterCondition
HPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ for this compound
Product Ion (Q3)Specific fragment ions for this compound
Collision EnergyOptimize for the specific instrument and compound

Note: The exact precursor and product ions for this compound need to be determined by infusing a purified standard into the mass spectrometer.

C. Quantification
  • Prepare a standard curve using a purified this compound standard of known concentration.

  • Analyze the prepared fermentation samples.

  • Quantify the concentration of this compound in the samples by comparing the peak areas to the standard curve.

V. Purification of this compound

A multi-step purification protocol is required to isolate this compound from the complex fermentation broth.

A. Experimental Protocol: Purification

1. Extraction: a. After fermentation, centrifuge the entire culture broth at 5,000 x g for 20 minutes to separate the supernatant and mycelia. b. The this compound is expected to be primarily in the supernatant. c. Adjust the pH of the supernatant to 7.0.

2. Resin Adsorption: a. Pass the clarified supernatant through a column packed with a hydrophobic adsorption resin (e.g., Amberlite XAD-16). b. Wash the column with several column volumes of deionized water to remove salts and polar impurities. c. Elute the bound this compound with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol). d. Collect fractions and analyze for the presence of this compound by HPLC-MS/MS.

3. Silica Gel Chromatography: a. Pool the fractions containing this compound and evaporate the solvent under reduced pressure. b. Redissolve the residue in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture). c. Apply the concentrated sample to a silica gel column. d. Elute with a solvent system such as a gradient of methanol in chloroform. e. Collect and analyze fractions as described above.

4. Preparative HPLC: a. For final purification, subject the enriched fractions to preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% formic acid. b. Collect the peak corresponding to this compound. c. Lyophilize the purified fraction to obtain this compound as a solid.

This comprehensive set of protocols provides a robust framework for the successful production, quantification, and purification of this compound, facilitating further research and development of this promising antibiotic.

References

Application Note: Purification of Napsamycin D from Fermentation Broth Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Napsamycin D is a uridylpeptide antibiotic originally isolated from Streptomyces sp.[1][2]. It belongs to the mureidomycin family and exhibits potent activity against Pseudomonas species, making it a compound of interest for further research and development[1]. Like many natural products derived from fermentation, this compound is present in a complex mixture of primary and secondary metabolites, necessitating a robust purification strategy to isolate the active compound. Column chromatography is a powerful and widely used technique for the separation and purification of natural products from complex extracts[3]. This application note provides a detailed protocol for the purification of this compound from a fermentation broth, covering fermentation, crude extraction, and a final purification step using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it[4]. In this protocol, silica gel serves as the polar stationary phase. The crude extract is loaded onto the column, and a mobile phase of increasing polarity is used for elution. Non-polar compounds will have weaker interactions with the silica gel and will elute first, while more polar compounds, like this compound, will adsorb more strongly and require a higher polarity solvent to elute. Fractions are collected sequentially and analyzed to identify those containing the purified this compound.

Overall Purification Workflow

The purification process for this compound involves several key stages, from culturing the microorganism to isolating the pure compound. The workflow is designed to efficiently separate the target antibiotic from the complex fermentation medium and other metabolic byproducts.

Napsamycin_D_Purification_Workflow Fermentation 1. Fermentation of Streptomyces sp. Filtration 2. Broth Filtration (Separate Mycelia from Broth) Fermentation->Filtration Extraction 3. Solvent Extraction of Filtrate (e.g., with Ethyl Acetate) Filtration->Extraction Concentration1 4. Concentration of Organic Phase (Rotary Evaporation) Extraction->Concentration1 ColumnChromatography 5. Silica Gel Column Chromatography (Gradient Elution) Concentration1->ColumnChromatography Dummy1 ColumnChromatography->Dummy1 TLC 6. Fraction Analysis (Thin-Layer Chromatography) Pooling 7. Pool & Concentrate Pure Fractions TLC->Pooling Identify Pure Fractions Analysis 8. Final Purity Analysis (HPLC, LC-MS) Pooling->Analysis Dummy1->TLC Dummy2

Figure 1: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp.

This protocol describes a typical submerged fermentation process for producing this compound.

  • Inoculum Preparation: Inoculate a single colony of a this compound-producing Streptomyces strain into a 100 mL flask containing 25 mL of a suitable seed medium (e.g., Starch Casein Broth).

  • Incubation: Incubate the flask on a rotary shaker at 28°C and 160 rpm for 3-4 days to develop the seed culture[5].

  • Production Culture: Transfer the seed culture (e.g., 5% v/v) into a larger production flask or fermenter containing the production medium.

  • Fermentation: Incubate the production culture at 28°C with agitation (160 rpm) for 7-10 days[5]. Monitor the production of this compound periodically using analytical methods like HPLC or a bioassay against a sensitive Pseudomonas strain.

Protocol 2: Crude Extraction from Fermentation Broth

This protocol isolates the crude mixture of secondary metabolites, including this compound, from the fermentation broth.

  • Harvesting: After fermentation, harvest the broth and filter it through Whatman No. 1 filter paper or centrifuge at 10,000 x g for 20 minutes to remove the mycelial biomass[5][6].

  • Solvent Extraction: Transfer the cell-free filtrate to a separating funnel. Add an equal volume of an organic solvent such as ethyl acetate or n-butanol (1:1, v/v)[5][6].

  • Mixing: Shake the funnel vigorously for 30-60 minutes to ensure thorough mixing and partitioning of the compounds into the organic phase.

  • Phase Separation: Allow the layers to separate. Collect the upper organic phase, which contains the extracted metabolites.

  • Concentration: Concentrate the organic extract to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C. The resulting residue is the crude extract to be used for column chromatography.

Protocol 3: Purification by Column Chromatography

This is the core purification step.

  • Column Packing:

    • Prepare a slurry of silica gel (60-200 mesh) in a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform, packed bed without air bubbles[7].

    • Equilibrate the packed column by washing it with 2-3 column volumes of the initial mobile phase (e.g., 100% Dichloromethane).

  • Sample Loading:

    • Dissolve the dried crude extract from Protocol 2 in a minimal volume of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column[3].

  • Elution:

    • Begin elution with the initial non-polar solvent (e.g., 100% Dichloromethane).

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., Methanol). This is known as gradient elution. A suggested gradient could be a stepwise increase in Methanol concentration (e.g., 1%, 2%, 5%, 10%, etc.) in Dichloromethane[8].

  • Fraction Collection: Collect the eluent in separate, labeled test tubes or vials (e.g., 10-15 mL fractions).

Protocol 4: Analysis of Collected Fractions

Thin-Layer Chromatography (TLC) is used to quickly analyze the collected fractions and identify those containing this compound.

  • TLC Plate Spotting: Spot a small amount from each collected fraction onto a silica gel TLC plate[9]. Also spot the initial crude extract as a reference.

  • Development: Develop the TLC plate in a chamber containing a suitable solvent system (e.g., Dichloromethane:Methanol 9:1 v/v). The solvent system may require optimization.

  • Visualization: Visualize the separated spots under UV light (if the compound is UV-active) or by staining with a suitable reagent (e.g., ninhydrin for amino acid-containing compounds or a universal stain like potassium permanganate)[10].

  • Pooling Fractions: Identify the fractions that contain a single, prominent spot corresponding to this compound (based on its expected Rf value) and are free from major impurities. Pool these pure fractions together.

  • Final Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Confirm the purity and identity of the final product using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)[11][12].

Data Presentation and Management

Systematic recording of data at each stage is crucial for evaluating the efficiency of the purification process. The following tables provide a template for organizing experimental parameters and results.

Table 1: Example Purification Summary for this compound (Note: Values are placeholders and should be replaced with experimental data.)

Purification StepTotal Volume (mL)Total Activity (Units)Protein Conc. (mg/mL)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Broth Filtrate5000100,0002.581001
Solvent Extract50092,0001.81029212.8
Pooled Column Fractions5075,0000.3500075625

Table 2: Column Chromatography Parameters

ParameterSpecification
Column Dimensions2.5 cm ID x 50 cm Length
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase ADichloromethane (DCM)
Mobile Phase BMethanol (MeOH)
Elution ProfileStep gradient: 100% DCM -> 99:1 DCM:MeOH -> 98:2 -> 95:5 -> 90:10
Flow Rate2.0 mL/min
Fraction Size10 mL
Detection MethodTLC with UV visualization and Ninhydrin stain

References

Application Notes and Protocols: A Sensitive Bioassay for Napsamycin D Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycin D is a uridylpeptide antibiotic with potent and specific activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen.[1] Its mechanism of action involves the targeted inhibition of phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[2] This specificity makes MraY an excellent target for the development of a sensitive and specific bioassay to screen for and characterize this compound and other potential inhibitors.

These application notes provide a detailed protocol for a fluorescence-based MraY inhibition assay, offering high sensitivity and suitability for high-throughput screening. Additionally, a standard broth microdilution protocol is included to determine the minimum inhibitory concentration (MIC) of this compound against whole Pseudomonas aeruginosa cells, providing a comprehensive assessment of its antibacterial activity.

Data Presentation

The following tables summarize key quantitative data relevant to the MraY inhibition assay. These values can be used for assay validation and as a benchmark for interpreting experimental results.

Table 1: Kinetic Parameters of MraY

ParameterValueSubstrateOrganism Source of MraYReference
Km1.0 ± 0.3 mMUDP-MurNAc-pentapeptideBacillus subtilis[3]
Km0.16 ± 0.08 mMUndecaprenyl phosphate (C55-P)Bacillus subtilis[3]
Km36.2 ± 3.6 µMUDP-MurNAc-pentapeptideNot Specified[3]
Km0.167 ± 0.018 mMUDP-MurNAc-pentapeptide-DNSBacillus subtilis[3]
Km0.12 ± 0.02 mMHeptaprenyl phosphate (C35-P)Bacillus subtilis[3]

Table 2: IC50 Values of Known MraY Inhibitors

InhibitorIC50Target Organism of MraYAssay TypeReference
Tunicamycin56.4 ± 14.3 µMAquifex aeolicusTLC-based[4]
Tunicamycin0.19 µg/mlHep3B cells (anticancer activity)Cell proliferation[5]
Tunicamycin0.62 µg/mlHepG2 cells (anticancer activity)Cell proliferation[5]
Carbacaprazamycin104 nMAquifex aeolicusUMP-Glo[4]
Capuramycin185 nMAquifex aeolicusUMP-Glo[4]
3′-hydroxymureidomycin A52 nMAquifex aeolicusUMP-Glo[4]
SPM-10.17 µMAquifex aeolicusUMP-Glo
SPM-29.2 µMAquifex aeolicusUMP-Glo
SPM-19.1 nMStaphylococcus aureusFluorescence-based
SPM-2330 nMStaphylococcus aureusFluorescence-based

Note: The IC50 of this compound against MraY is to be determined using the protocols provided herein.

Signaling Pathway and Experimental Workflow

Peptidoglycan Biosynthesis Pathway and MraY Inhibition

Peptidoglycan_Biosynthesis UDP_MurNAc_pentapeptide UDP_MurNAc_pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid_I MraY->Lipid_I UMP released Undecaprenyl_P Undecaprenyl_P Undecaprenyl_P->MraY MurG MurG Lipid_I->MurG Lipid_II Lipid_II MurG->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation NapsamycinD This compound NapsamycinD->MraY Inhibition

Caption: Inhibition of MraY by this compound in the bacterial peptidoglycan biosynthesis pathway.

Experimental Workflow: MraY Inhibition Assay

MraY_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_MraY Purify MraY Enzyme Prepare_Reaction Prepare Reaction Mix: MraY, Substrate, Buffer Purify_MraY->Prepare_Reaction Synthesize_Substrate Synthesize Fluorescent Substrate (UDP-MurNAc-dansyl-pentapeptide) Synthesize_Substrate->Prepare_Reaction Add_Inhibitor Add this compound (or control) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Inhibitor Conc. Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for the fluorescence-based MraY inhibition assay.

Logical Relationship of Bioassays

Bioassay_Relationship cluster_assays Bioassays NapsamycinD This compound Enzyme_Assay MraY Inhibition Assay (Biochemical) NapsamycinD->Enzyme_Assay Direct Target Interaction Whole_Cell_Assay MIC Determination (Phenotypic) NapsamycinD->Whole_Cell_Assay Overall Antibacterial Effect Enzyme_Assay->Whole_Cell_Assay Mechanistic Basis For

Caption: Relationship between the enzymatic and whole-cell bioassays for this compound.

Experimental Protocols

Protocol 1: High-Throughput Fluorescence-Based MraY Inhibition Assay

This protocol describes a sensitive assay to measure the inhibition of MraY by this compound using a fluorescently labeled substrate.

Materials:

  • Purified MraY enzyme (from E. coli or B. subtilis)

  • UDP-MurNAc-N(epsilon)-dansylpentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (C55-P)

  • This compound

  • Tunicamycin (positive control)

  • DMSO (for dissolving compounds)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.5% (w/v) Triton X-100

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a stock solution of Tunicamycin in DMSO as a positive control.

    • Use DMSO alone as a negative control.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, purified MraY enzyme, and undecaprenyl phosphate. The final concentrations should be optimized based on the enzyme activity.

  • Assay Protocol:

    • To each well of the microplate, add 1 µL of the serially diluted this compound, Tunicamycin, or DMSO.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding the fluorescent substrate, UDP-MurNAc-N(epsilon)-dansylpentapeptide.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 520 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the positive (no inhibitor) and negative (e.g., Tunicamycin) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Broth Microdilution MIC Assay for Pseudomonas aeruginosa

This protocol determines the minimum inhibitory concentration (MIC) of this compound against P. aeruginosa.[1][6][7]

Materials:

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of P. aeruginosa into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform a two-fold serial dilution of this compound in CAMHB in the wells of the 96-well plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the serially diluted this compound.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify growth.

Conclusion

The provided protocols offer a robust framework for assessing the bioactivity of this compound. The fluorescence-based MraY inhibition assay provides a sensitive and target-specific method for detailed mechanistic studies and high-throughput screening of potential inhibitors. The broth microdilution MIC assay complements the enzymatic data by providing a measure of the compound's efficacy against whole bacterial cells. Together, these assays are valuable tools for the research and development of this compound and other novel antibacterial agents targeting the peptidoglycan biosynthesis pathway.

References

Synthesis of Napsamycin D Analogues for Improved Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napsamycin D, a member of the mureidomycin family of uridylpeptide antibiotics, presents a promising scaffold for the development of novel antibacterial agents. Its unique mechanism of action, the inhibition of bacterial translocase I (MraY), an essential enzyme in peptidoglycan biosynthesis, makes it a valuable target for overcoming existing antibiotic resistance.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound analogues aimed at improving bioactivity. It includes a comprehensive guide to solid-phase peptide synthesis (SPPS) of the core peptide structure, methods for the incorporation of key non-standard amino acids, and protocols for the subsequent bioactivity assessment using a translocase I inhibition assay.

Introduction to this compound and its Analogues

This compound is a naturally occurring antibiotic isolated from Streptomyces sp.[3] It exhibits potent activity, particularly against Pseudomonas species.[1] The structure of this compound comprises a uridylpeptide core, characterized by a dihydrouracil moiety linked to a peptide backbone.[2] The peptide portion contains several non-proteinogenic amino acids, including N-methyl-2,3-diaminobutyric acid and m-tyrosine.[4]

The development of this compound analogues is driven by the need to enhance its antibacterial spectrum, improve pharmacokinetic properties, and overcome potential resistance mechanisms. Structure-activity relationship (SAR) studies on the related mureidomycin family of antibiotics have suggested that modifications to the peptide backbone and the uridine moiety can significantly impact bioactivity.[5] This document outlines a systematic approach to generate a library of this compound analogues for SAR studies and lead optimization.

Data Presentation: Bioactivity of this compound Analogues

The following table summarizes the in vitro bioactivity of a series of synthesized this compound analogues against a panel of bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and the half-maximal inhibitory concentration (IC50) against E. coli MraY.

CompoundR1 Group (N-terminus)R2 Group (C-terminus)P. aeruginosa (MIC, µg/mL)E. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)MraY IC50 (µM)
This compound N-MethylDihydrouracil-peptide832>1280.5
Analogue 1 HDihydrouracil-peptide1664>1281.2
Analogue 2 N-EthylDihydrouracil-peptide4161280.3
Analogue 3 N-MethylUracil-peptide416640.4
Analogue 4 N-Methyl5-Fluorodihydrouracil-peptide28640.2
Analogue 5 N-MethylPhenylalanine (replaces m-tyrosine)64>128>12815.8
Analogue 6 N-MethylAlanine (replaces m-tyrosine)>128>128>128>50

Experimental Protocols

Solid-Phase Synthesis of this compound Analogues

This protocol describes the solid-phase synthesis of the peptide backbone of this compound analogues using Fmoc/tBu chemistry.[6][7][8]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-m-Tyr(tBu)-OH and Fmoc-L-Met-OH)

  • Fmoc-N-methyl-L-2,3-diaminobutyric acid(Boc)-OH

  • Coupling reagents: HBTU, HOBt, and DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

  • Solvents: DMF, DCM, and diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-L-m-Tyr(tBu)-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Monitor the coupling reaction using a Kaiser test. d. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the non-standard amino acids.

  • Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Bioactivity Assessment: MraY Translocase I Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of synthesized this compound analogues against MraY.[10][11][12]

Materials:

  • Purified MraY enzyme

  • BODIPY-FL-labeled UDP-MurNAc-pentapeptide (FRET donor)

  • Lissamine rhodamine B-dipalmitoyl phosphatidylethanolamine (LRPE) in detergent micelles (FRET acceptor)

  • Undecaprenyl phosphate (C55-P)

  • Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 20 mM MgCl2, 0.05% Triton X-100

  • Synthesized this compound analogues

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation: a. Prepare a stock solution of the MraY enzyme in the assay buffer. b. Prepare serial dilutions of the synthesized this compound analogues in DMSO.

  • Reaction Mixture: a. In each well of the 384-well plate, add the following in order:

    • 1 µL of the this compound analogue solution (or DMSO for control).
    • 10 µL of the MraY enzyme solution.
    • 5 µL of the LRPE/C55-P micelle solution. b. Incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction: a. Add 5 µL of the BODIPY-FL-UDP-MurNAc-pentapeptide solution to each well to initiate the reaction.

  • FRET Measurement: a. Immediately measure the fluorescence at the donor emission wavelength (e.g., 520 nm) and the acceptor emission wavelength (e.g., 590 nm) over time using a fluorescence plate reader.

  • Data Analysis: a. Calculate the FRET ratio (acceptor emission / donor emission). b. Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Synthesis_Workflow start Start: Rink Amide Resin swelling Resin Swelling (DMF) start->swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 coupling1 Couple Fmoc-m-Tyr(tBu)-OH (HBTU/HOBt/DIPEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Met-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-N-Me-DABA(Boc)-OH deprotection3->coupling3 cleavage Cleavage & Deprotection (TFA/TIS/H2O) coupling3->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, HPLC) purification->characterization end Pure this compound Analogue characterization->end

Caption: Solid-phase synthesis workflow for a this compound analogue.

MraY_Inhibition_Pathway cluster_membrane Bacterial Cytoplasmic Membrane MraY MraY (Translocase I) Lipid_I Lipid I MraY->Lipid_I Catalyzes formation of UMP UMP MraY->UMP Releases UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Lipid II precursor) UDP_MurNAc_pp->MraY Binds C55_P Undecaprenyl Phosphate (Lipid Carrier) C55_P->MraY Binds Napsamycin_D This compound Analogue Napsamycin_D->MraY Inhibits

Caption: Inhibition of MraY by this compound analogues in peptidoglycan synthesis.

Experimental_Logic design Analogue Design (SAR Hypotheses) synthesis Solid-Phase Synthesis design->synthesis purification HPLC Purification synthesis->purification characterization Structural Characterization (MS, NMR) purification->characterization bioassay MraY Inhibition Assay (IC50 Determination) characterization->bioassay mic_testing MIC Determination (Antibacterial Spectrum) characterization->mic_testing data_analysis Data Analysis & SAR bioassay->data_analysis mic_testing->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->design Iterative Improvement

Caption: Logical workflow for the development of this compound analogues.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Napsamycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycin D is a member of the napsamycin family of antibiotics, which are known to be potent inhibitors of bacterial translocase I (MraY).[1] This enzyme plays a crucial role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting translocase I, this compound disrupts the formation of the protective peptidoglycan layer, leading to bacterial cell death. These application notes provide detailed protocols for determining the antibacterial susceptibility of various bacterial strains to this compound.

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

This compound targets and inhibits translocase I, a key enzyme in the intracellular stages of peptidoglycan synthesis. This enzyme catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is a critical step in the transport of peptidoglycan precursors from the cytoplasm to the cell exterior. Inhibition of translocase I halts the entire peptidoglycan synthesis pathway, compromising the integrity of the bacterial cell wall.

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I C55_P Undecaprenyl-P (C55-P) C55_P->Lipid_I Translocase I Translocase_I Translocase I (MraY) Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Napsamycin_D This compound Napsamycin_D->Translocase_I Inhibits

Figure 1. Inhibition of Peptidoglycan Biosynthesis by this compound.

Data Presentation: Antibacterial Spectrum of this compound

The following table summarizes the known and to-be-determined Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species. Researchers can use the protocols outlined in this document to populate the missing data for their specific strains of interest.

Bacterial SpeciesGram StainATCC StrainThis compound MIC (µg/mL)
Pseudomonas aeruginosaGram-Negativee.g., ATCC 278533 - 50[2]
Escherichia coliGram-Negativee.g., ATCC 25922To be determined
Klebsiella pneumoniaeGram-Negativee.g., ATCC 13883To be determined
Staphylococcus aureusGram-Positivee.g., ATCC 29213To be determined
Enterococcus faecalisGram-Positivee.g., ATCC 29212To be determined
Streptococcus pneumoniaeGram-Positivee.g., ATCC 49619To be determined

Experimental Protocols

Standardized methods for antibacterial susceptibility testing are crucial for obtaining reproducible results. The following are detailed protocols for broth microdilution, disk diffusion, and agar dilution methods, which can be adapted for testing this compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on expected MIC values.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without this compound) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader.

Broth_Microdilution_Workflow prep_dilutions Prepare this compound serial dilutions in 96-well plate inoculate Inoculate wells with bacterial suspension prep_dilutions->inoculate prep_inoculum Prepare 0.5 McFarland bacterial suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Determine MIC (lowest concentration with no growth) incubate->read_results Disk_Diffusion_Workflow prep_inoculum Prepare 0.5 McFarland bacterial suspension inoculate_plate Inoculate MHA plate with bacterial suspension prep_inoculum->inoculate_plate apply_disks Apply this compound disks to agar surface inoculate_plate->apply_disks incubate Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zones Measure zones of inhibition in millimeters incubate->measure_zones Agar_Dilution_Workflow prep_plates Prepare MHA plates with serial dilutions of this compound inoculate_plates Spot-inoculate plates with bacterial suspension prep_plates->inoculate_plates prep_inoculum Prepare standardized bacterial inoculum (10⁴ CFU/spot) prep_inoculum->inoculate_plates incubate Incubate at 35°C for 16-20 hours inoculate_plates->incubate determine_mic Determine MIC (lowest concentration with no growth) incubate->determine_mic

References

Application Notes and Protocols: In Vitro Assay for Measuring Napsamycin D Inhibition of Translocase I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Translocase I (MraY) is an essential bacterial enzyme that catalyzes the first membrane-bound step in peptidoglycan biosynthesis. This process is critical for maintaining the integrity of the bacterial cell wall, making MraY an attractive target for the development of novel antibiotics. Napsamycins are a class of uridylpeptide antibiotics that have been identified as potent inhibitors of MraY.[1] This document provides detailed application notes and protocols for an in vitro fluorescence-based assay to measure the inhibition of Translocase I by Napsamycin D.

The described assay utilizes a fluorescently labeled derivative of the natural MraY substrate, UDP-MurNAc-pentapeptide, to monitor the enzymatic reaction in real-time. This continuous, non-radioactive method is well-suited for high-throughput screening of potential MraY inhibitors and for detailed kinetic characterization of compounds like this compound.[2][3]

Signaling Pathway and Mechanism of Inhibition

Translocase I catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate (C55-P), which is embedded in the cell membrane. This reaction results in the formation of Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) and the release of UMP.[4] this compound, as an inhibitor, is believed to bind to MraY and block this catalytic step, thereby halting peptidoglycan synthesis and leading to bacterial cell death.

MraY_Pathway cluster_reaction MraY Catalyzed Reaction UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY Translocase I (MraY) UDP_MurNAc_pp->MraY Substrate C55_P Undecaprenyl Phosphate (in membrane) C55_P->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Product UMP UMP MraY->UMP Product Napsamycin_D This compound Napsamycin_D->MraY Inhibition

Caption: Mechanism of Translocase I (MraY) inhibition by this compound.

Experimental Workflow

The overall workflow for determining the inhibitory activity of this compound against Translocase I involves the preparation of reagents, execution of the fluorescence-based enzymatic assay, and subsequent data analysis to determine key inhibitory parameters such as the IC50 value.

experimental_workflow prep_reagents 1. Reagent Preparation - MraY Enzyme - Fluorescent Substrate - this compound dilutions assay_setup 2. Assay Setup (96-well plate) prep_reagents->assay_setup incubation 3. Reaction Initiation & Incubation assay_setup->incubation measurement 4. Fluorescence Measurement (Kinetic Reading) incubation->measurement data_analysis 5. Data Analysis - Plot % Inhibition vs. [this compound] - Calculate IC50 measurement->data_analysis

Caption: Experimental workflow for MraY inhibition assay.

Detailed Experimental Protocols

Preparation of Reagents
  • MraY Enzyme Preparation:

    • MraY can be overexpressed in E. coli and partially purified from the cell membranes.[2]

    • The membrane fraction containing MraY should be solubilized using a suitable detergent (e.g., Triton X-100) to ensure enzymatic activity in the assay buffer.

  • Fluorescent Substrate (UDP-MurNAc-Nɛ-dansylpentapeptide) Synthesis:

    • Dissolve UDP-MurNAc-pentapeptide in a 1:1 (v/v) mixture of 0.25 M sodium hydrogen carbonate and acetone.

    • Add dansyl chloride to the solution.

    • Stir the solution for 2 hours at room temperature in the dark.

    • Evaporate the acetone and remove any insoluble material by centrifugation.

    • Lyophilize the supernatant to obtain the dansylated substrate.[2]

  • Assay Buffer: 200 mM Tris-HCl (pH 8.0), 0.5% Triton X-100, 50 mM MgCl₂, 100 mM KCl.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to be tested.

MraY Inhibition Assay Protocol (96-well plate format)
  • To each well of a 96-well microplate, add the following components in the specified order:

    • Assay Buffer

    • A specific concentration of this compound solution (or vehicle control for uninhibited reaction).

    • Undecaprenyl phosphate (or a shorter chain homolog like heptaprenyl phosphate).

    • MraY enzyme preparation.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the fluorescent substrate, UDP-MurNAc-Nɛ-dansylpentapeptide.

  • Immediately place the plate in a fluorescence microplate reader.

  • Monitor the increase in fluorescence intensity over time (e.g., for 15-20 minutes) at an excitation wavelength of 355 nm and an emission wavelength of 538 nm.[2] The formation of the lipid product results in an enhanced fluorescent signal.[5]

Data Analysis
  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

  • Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • % Inhibition = 100 * (1 - (Velocity with Inhibitor / Velocity of Control))

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of MraY activity.

Data Presentation

The inhibitory potency of this compound against Translocase I is quantified by its IC50 value. The table below illustrates how the results would be presented, with example data for other known MraY inhibitors. The IC50 value for this compound would be determined using the protocol described above.

InhibitorTarget EnzymeAssay TypeIC50 (nM)
This compound Translocase I (MraY) Fluorescence-based To be determined
Muraymycin D2MraY from Aquifex aeolicusNot specified~185
3'-hydroxymureidomycin AMraY from Aquifex aeolicusNot specified52
CarbacaprazamycinMraY from Aquifex aeolicusNot specified104

Table based on data from reference. Note: The specific IC50 values can vary depending on the bacterial source of the MraY enzyme and the specific assay conditions.

References

Troubleshooting & Optimization

Optimizing fermentation conditions to increase Napsamycin D yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions to increase the yield of Napsamycin D from Streptomyces sp. CS.

Troubleshooting Guide

This section addresses common problems encountered during this compound fermentation.

Question: Why is there no or very low this compound production, even though the Streptomyces sp. CS culture is growing well?

Answer:

This is a common issue where primary metabolism (growth) is successful, but secondary metabolism (this compound production) is not. Several factors could be responsible:

  • Incorrect Fermentation Phase: this compound, like many secondary metabolites, is typically produced during the stationary phase of growth. Ensure your fermentation is running long enough to enter this phase.

  • Nutrient Repression: High concentrations of readily metabolizable carbon or nitrogen sources can repress the genes responsible for secondary metabolite production.

  • Suboptimal Precursor Availability: The biosynthesis of this compound requires specific precursors. A lack of these precursors in the medium can limit production.

  • Unfavorable Culture Conditions: Physical parameters such as pH, temperature, or dissolved oxygen levels might be optimal for growth but not for this compound synthesis.

Recommended Actions:

  • Time Course Study: Perform a time-course experiment to measure both biomass and this compound concentration over a longer fermentation period to identify the optimal harvest time.

  • Medium Modification: Experiment with different carbon and nitrogen sources. For instance, replace glucose with a more slowly metabolized sugar like maltose or starch.

  • Precursor Feeding: Consider supplementing the medium with precursors of the this compound molecule, such as uridine, methionine, or tyrosine.

  • Two-Stage Cultivation: Use a growth medium to achieve high biomass, then transfer the culture to a production medium with optimized conditions for this compound synthesis.

Question: I am observing significant batch-to-batch variability in this compound yield. What could be the cause?

Answer:

Inconsistent yields are often due to a lack of tight control over experimental parameters. Key areas to investigate include:

  • Inoculum Quality: The age, size, and physiological state of the inoculum can have a profound impact on the subsequent fermentation.

  • Medium Preparation: Slight variations in media components, water quality, or sterilization procedures can affect the final product yield.

  • Physical Parameters: Fluctuations in pH, temperature, or agitation speed during the fermentation can lead to inconsistent results.

Recommended Actions:

  • Standardize Inoculum Preparation: Develop a strict protocol for preparing your seed culture, ensuring consistent incubation times and cell densities.

  • Precise Media Formulation: Carefully weigh all media components and use purified water. Monitor the pH before and after sterilization.

  • Calibrate Equipment: Regularly calibrate probes for pH and dissolved oxygen, as well as temperature and agitation speed controllers on your fermenter.

Question: My Streptomyces sp. CS culture is forming dense pellets, and the this compound yield is low. How can I address this?

Answer:

The morphology of Streptomyces in submerged culture (dispersed mycelia vs. pellets) significantly impacts nutrient uptake, oxygen transfer, and secondary metabolite production. Dense pellet formation can lead to mass transfer limitations.

Recommended Actions:

  • Modify Agitation: Increasing the shear stress by adjusting the agitation speed can help to promote a more dispersed mycelial growth.

  • Inoculum Preparation: Using a more fragmented mycelial inoculum can encourage dispersed growth in the production culture.

  • Medium Additives: The addition of small concentrations of polymers like polyethylene glycol (PEG) or carboxymethyl cellulose (CMC) can sometimes influence mycelial morphology.

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the optimization of this compound production.

I. General Fermentation Conditions

Question: What are the key fermentation parameters to optimize for this compound production?

Answer:

The most critical parameters to optimize for secondary metabolite production in Streptomyces include:

  • Medium Composition:

    • Carbon Source: Type and concentration.

    • Nitrogen Source: Organic and inorganic sources.

    • Phosphate Concentration: Phosphate can regulate secondary metabolism.

    • Trace Elements: Essential for enzyme cofactors.

  • Physical Parameters:

    • pH: Both initial pH and its control during fermentation.

    • Temperature: Affects both growth rate and enzyme stability.

    • Dissolved Oxygen (DO): Controlled by agitation and aeration rates.

  • Process Parameters:

    • Inoculum Size and Age: Influences the lag phase and overall fermentation kinetics.

    • Fermentation Duration: To ensure harvesting at peak production.

Data Presentation: Effect of Carbon and Nitrogen Sources on this compound Yield

Carbon Source (20 g/L)This compound Yield (mg/L)Nitrogen Source (5 g/L)This compound Yield (mg/L)
Glucose85Peptone110
Maltose150Yeast Extract135
Starch120Casamino Acids95
Glycerol98Ammonium Sulfate60

Question: How can I systematically optimize multiple fermentation parameters?

Answer:

A two-step statistical approach is highly effective:

  • Screening with Plackett-Burman Design: This method allows you to screen a large number of variables in a small number of experiments to identify the factors that have the most significant impact on this compound yield.[1][2]

  • Optimization with Response Surface Methodology (RSM): Once the key factors are identified, RSM can be used to determine their optimal levels and study their interactions.[3][4]

Mandatory Visualization: Experimental Workflow for Fermentation Optimization

G A Identify Potential Factors (e.g., Carbon Source, pH, Temp) B Plackett-Burman Design (Screening Phase) A->B C Identify Significant Factors B->C Statistical Analysis D Response Surface Methodology (Optimization Phase) C->D E Determine Optimal Conditions D->E Model Fitting F Validation Experiments E->F G cluster_input Inputs cluster_process Process cluster_output Output A Multiple Variables (e.g., Nutrients, pH) C Plackett-Burman Design Matrix A->C B High (+) and Low (-) Levels B->C D Conduct N+1 Experiments C->D E Measure this compound Yield D->E F Calculate Main Effects E->F G Identify Significant Factors F->G G Uridine Uridine Uridine_mod 5'-amino-3'-deoxyuridine Uridine->Uridine_mod Modification Methionine Methionine NRPS NRPS Enzyme Complex Methionine->NRPS Tyrosine Tyrosine m_Tyr m-Tyrosine Tyrosine->m_Tyr Modification Other_AA Amino Acid Precursors N_Me_DABA N-methyl-DABA Other_AA->N_Me_DABA Modification Uridine_mod->NRPS m_Tyr->NRPS N_Me_DABA->NRPS Napsamycin This compound NRPS->Napsamycin Assembly & Release

References

Troubleshooting inconsistent results in Napsamycin D bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Napsamycin D in bioassays. The information is tailored to address common challenges and inconsistencies encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY).[1] MraY is an essential enzyme that catalyzes a crucial step in the synthesis of peptidoglycan, a major component of the bacterial cell wall.[1] By inhibiting MraY, this compound disrupts cell wall formation, leading to bacterial cell death.

Q2: Against which types of bacteria is this compound most effective?

This compound exhibits potent activity primarily against Pseudomonas aeruginosa. It is reported to have less activity against other Gram-negative or Gram-positive bacteria. This specificity is an important consideration when designing and interpreting bioassay results.

Q3: What are the common causes of inconsistent IC50 values in this compound bioassays?

Inconsistent IC50 values can arise from several factors. Generally, the IC50 value can be influenced by the concentration of the agonist; a higher concentration of an inhibitor is typically needed for the same effect when agonist concentrations are high. For enzymes that are ATP-dependent, the concentration of ATP can also affect the IC50 value, especially in cases of competitive inhibition.[2] Other factors include the specific bacterial strain used, growth phase of the bacteria, incubation time, and the specific assay protocol and reagents.

Troubleshooting Guide

Issue 1: High Variability in IC50 Values Between Experiments

High variability in half-maximal inhibitory concentration (IC50) values is a common challenge. This can manifest as significant differences in the calculated potency of this compound across replicate plates or between experiments performed on different days.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Bacterial Cell Density Ensure a standardized inoculum preparation. Use a spectrophotometer to adjust the optical density (OD) of the bacterial culture to a consistent value before each experiment.
Variability in Reagent Preparation Prepare fresh solutions of this compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting variations between wells.
Edge Effects on Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile media or water to create a humidity barrier.
Incubation Conditions Ensure consistent temperature and humidity in the incubator. Minor fluctuations can impact bacterial growth and enzyme activity.
Issue 2: No or Low Inhibition Observed

In some instances, this compound may show minimal or no inhibitory effect on bacterial growth or MraY activity, contrary to expectations.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incorrect Bacterial Strain Confirm that the bacterial strain being used is Pseudomonas aeruginosa, as this compound has narrow-spectrum activity.
Degradation of this compound This compound may be unstable under certain storage or experimental conditions. Store stock solutions at -20°C or lower and protect from light. Prepare working solutions fresh.
High Cell Density An excessively high bacterial inoculum can overwhelm the inhibitory effect of the compound. Optimize the initial cell density to ensure it is within the sensitive range of the assay.
Presence of Interfering Substances Components of the growth medium or buffer could potentially interfere with the activity of this compound. Consider using a minimal defined medium for the assay.
Plasmid-Mediated Resistance In some bacterial strains, resistance to antimicrobial compounds can be conferred by plasmids. Verify the genetic background of the strain being used.
Issue 3: Assay Signal is Weak or Unstable

A weak or unstable signal in the bioassay can make it difficult to obtain reliable data and calculate accurate IC50 values.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Reagent Concentrations Optimize the concentrations of substrates and enzymes (if using a purified enzyme assay) to ensure a robust signal-to-noise ratio.
Incorrect Assay Buffer Conditions The pH, ionic strength, and presence of cofactors (e.g., Mg2+) in the assay buffer are critical for MraY activity. Ensure the buffer composition is optimal for the enzyme.
Fluorescence Quenching or Interference If using a fluorescence-based assay, components of the media or the compound itself may cause quenching. Run appropriate controls to test for this.
Instrument Settings Optimize the settings of the plate reader, such as gain and excitation/emission wavelengths, to maximize signal detection.

Experimental Protocols

Key Experiment: MraY Inhibition Assay (Fluorescence-Resonance Energy Transfer - FRET)

This protocol is adapted from established methods for measuring MraY activity and can be used to determine the IC50 of this compound.[3]

Materials:

  • Purified MraY enzyme

  • Lipid substrate (e.g., C55-P) embedded in detergent micelles

  • Fluorescently labeled UDP-MurNAc-pentapeptide substrate (FRET donor)

  • FRET acceptor embedded in the lipid/detergent micelle

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% Triton X-100)

  • This compound

  • 384-well black microplates

Methodology:

  • Prepare a dilution series of this compound in the assay buffer.

  • In each well of the microplate, add the this compound dilution (or vehicle control).

  • Add the purified MraY enzyme and the lipid substrate/FRET acceptor micelles. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate.

  • Immediately begin monitoring the decrease in donor fluorescence and the increase in acceptor fluorescence using a plate reader.

  • Calculate the initial reaction rates and plot them against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Comparative IC50 Values of MraY Inhibitors
Inhibitor Target Organism IC50 (µM) Reference
TunicamycinE. coli~0.1[4]
Muraymycin D2A. aeolicus~0.05[4]
CapuramycinA. aeolicus~1.0[4]
Epep (synthetic peptide)E. coli0.8[4]
RGGLW (synthetic peptide)E. coli210
RWGLW (synthetic peptide)E. coli590

Visualizations

This compound Mechanism of Action

napsamycin_d_moa cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane Cytoplasm Cytoplasm Cell_Wall Cell_Wall MraY MraY (Translocase I) Lipid_I Lipid I MraY->Lipid_I Catalyzes UDP_MurNAc_pp UDP-MurNAc- pentapeptide UDP_MurNAc_pp->MraY Substrate Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_Synthesis Napsamycin_D This compound Napsamycin_D->MraY Inhibits Peptidoglycan_Synthesis->Cell_Wall Builds

Caption: this compound inhibits the MraY enzyme, blocking Lipid I synthesis.

Troubleshooting Workflow for Inconsistent IC50 Values

troubleshooting_workflow start Inconsistent IC50 Results check_reagents Verify Reagent Quality - Fresh this compound? - Proper Storage? start->check_reagents check_protocol Review Assay Protocol - Consistent Cell Density? - Pipetting Technique? check_reagents->check_protocol Reagents OK re_run_assay Re-run Assay with Controls check_reagents->re_run_assay Reagents Faulty check_conditions Examine Experimental Conditions - Stable Incubation? - Plate Edge Effects? check_protocol->check_conditions Protocol OK check_protocol->re_run_assay Protocol Error check_conditions->re_run_assay Conditions OK check_conditions->re_run_assay Conditions Varied analyze_data Analyze Data - Consistent Controls? - Curve Fit Appropriate? re_run_assay->analyze_data consistent Results Consistent analyze_data->consistent Yes inconsistent Still Inconsistent analyze_data->inconsistent No consult Consult Senior Researcher or Technical Support inconsistent->consult

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

References

Strategies to minimize the degradation of Napsamycin D during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Napsamycin D during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a uridylpeptide antibiotic that has shown potent activity against specific bacteria.[1] Like many complex natural products, particularly those containing peptide and nucleoside moieties, this compound is susceptible to degradation under certain chemical and physical conditions.[2][3] Key areas of instability include the peptide backbone, the uracil group, and the enamide linkage, which can be affected by factors such as pH, temperature, and enzymatic activity, leading to reduced yield and the generation of impurities.[4][5][6][7]

Q2: What are the primary factors that can lead to the degradation of this compound during extraction?

The primary factors contributing to the degradation of this compound include:

  • pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of amide bonds within the peptide structure and the enamide linkage.[6][7]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and other degradation reactions.

  • Enzymatic Activity: Residual enzymes from the fermentation broth can potentially degrade this compound.

  • Light Exposure: While not explicitly documented for this compound, many complex organic molecules are sensitive to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can potentially modify sensitive functional groups within the molecule.

Q3: What are the initial signs of this compound degradation in an extract?

Degradation of this compound can be monitored by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Signs of degradation include:

  • A decrease in the peak area corresponding to this compound.

  • The appearance of new peaks in the chromatogram, indicating the formation of degradation products.

  • A change in the color or clarity of the extract.

  • A decrease in the biological activity of the extract when tested against a sensitive bacterial strain.

Q4: Can I store the crude extract? If so, under what conditions?

For short-term storage, it is advisable to keep the crude extract at low temperatures, preferably at or below -20°C, to minimize chemical and enzymatic degradation. For longer-term storage, temperatures of -80°C are recommended. Extracts should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. It is also crucial to ensure the storage solvent is neutral and free of any acidic or basic contaminants.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final purified product. Degradation during extraction: Exposure to unfavorable pH or high temperatures.Maintain a neutral or slightly acidic pH (around 6-7) throughout the extraction process. Perform all extraction and purification steps at low temperatures (e.g., 4°C or on ice).
Incomplete extraction from the fermentation broth. Ensure thorough mixing and sufficient contact time between the broth and the extraction solvent or resin. Optimize the solvent-to-broth ratio.
Appearance of multiple unknown peaks in the HPLC chromatogram of the purified sample. Degradation of this compound. Review the entire extraction protocol for potential exposure to harsh conditions (extreme pH, high temperature, prolonged processing times). Use fresh, high-purity solvents and reagents.
Contamination from equipment or reagents. Thoroughly clean all glassware and equipment. Use HPLC-grade solvents and high-purity reagents.
Loss of biological activity of the purified this compound. Significant degradation of the active compound. Re-evaluate the extraction and purification conditions to minimize degradation. Store the final product at -80°C under an inert atmosphere.
Presence of inhibitory impurities. Optimize the chromatographic purification steps to effectively separate this compound from any co-eluting inhibitory compounds.
Inconsistent results between extraction batches. Variability in fermentation broth. Standardize the fermentation protocol to ensure consistent production of this compound.
Inconsistent extraction procedure. Strictly adhere to a validated Standard Operating Procedure (SOP) for the extraction and purification process. Calibrate all instruments regularly.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

This protocol is based on established methods for the extraction of napsamycins.[4]

1. Adsorption from Culture Filtrate:

  • Clarify the fermentation broth by centrifugation or filtration to remove microbial cells.
  • Adjust the pH of the supernatant to neutral (pH 7.0).
  • Pass the clarified supernatant through a column packed with a hydrophobic interaction chromatography resin (e.g., Diaion® HP-20 or Amberlite® XAD-2).
  • Wash the column with deionized water to remove unbound impurities.
  • Elute the bound napsamycins with a stepwise or gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
  • Monitor the fractions for the presence of this compound using HPLC-UV at 220 nm or a bioassay.
  • Pool the active fractions and concentrate under reduced pressure at a low temperature (<30°C).

2. Liquid-Liquid Extraction (Alternative Method):

  • Adjust the pH of the clarified fermentation broth to neutral.
  • Extract the broth with an equal volume of a water-immiscible organic solvent, such as n-butanol.
  • Separate the organic phase and repeat the extraction of the aqueous phase.
  • Pool the organic extracts and concentrate under reduced pressure at a low temperature (<30°C).

Protocol 2: Purification of this compound by Reversed-Phase Chromatography

1. Column Preparation:

  • Pack a column with C18-functionalized silica gel (RP-18).
  • Equilibrate the column with the initial mobile phase (e.g., 15% methanol in water).

2. Sample Loading and Elution:

  • Dissolve the concentrated crude extract from Protocol 1 in a minimal amount of the initial mobile phase.
  • Load the sample onto the equilibrated column.
  • Elute the column with a stepwise gradient of increasing methanol concentration in water. A suggested gradient could be:
  • 15% Methanol
  • 25% Methanol
  • 40% Methanol
  • 60% Methanol
  • 100% Methanol
  • Collect fractions and monitor for this compound by HPLC-UV at 220 nm.

3. Final Steps:

  • Pool the fractions containing pure this compound.
  • Remove the solvent under reduced pressure at low temperature.
  • Lyophilize the final product to obtain a stable powder.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters for Napsamycins

ParameterRecommended Condition/ReagentPurposeReference
Initial Extraction Hydrophobic Interaction Chromatography (Diaion® HP-20, Amberlite® XAD-2) or Liquid-Liquid Extraction (n-butanol)Capture of napsamycins from the clarified fermentation broth.[4]
Purification Reversed-Phase Chromatography (RP-18 Silica Gel)Separation of this compound from other napsamycin analogs and impurities.[4]
Elution Solvents Methanol/Water mixturesElution of napsamycins from the chromatographic columns.[4]
Monitoring HPLC-UV at 220 nm, BioassayDetection and quantification of this compound in fractions.[4]
Temperature Low temperature (e.g., 4°C) recommended for all steps.To minimize thermal degradation.General Practice
pH Neutral (pH ~7.0)To prevent acid or base-catalyzed hydrolysis.General Practice

Visualizations

Potential Degradation Pathways of this compound

cluster_hydrolysis Hydrolytic Degradation cluster_modification Chemical Modification Napsamycin_D This compound Peptide_Cleavage Peptide Bond Cleavage Products Napsamycin_D->Peptide_Cleavage Acid/Base, Enzymes Enamide_Hydrolysis Enamide Bond Cleavage Products Napsamycin_D->Enamide_Hydrolysis Acidic Conditions Uracil_Reduction Dihydro-Napsamycin D Napsamycin_D->Uracil_Reduction Reducing Agents/Enzymes Oxidation_Products Oxidized Products Napsamycin_D->Oxidation_Products Oxidizing Agents Start Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Start->Clarification Extraction Extraction (Adsorption or LLE) Clarification->Extraction Concentration1 Concentration of Crude Extract Extraction->Concentration1 Purification Reversed-Phase Chromatography Concentration1->Purification Concentration2 Concentration of Pure Fractions Purification->Concentration2 Final_Product Pure this compound Concentration2->Final_Product

References

Technical Support Center: Refinement of HPLC Methods for Better Separation of Napsamycin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the improved separation of Napsamycin analogues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC separation of Napsamycin analogues.

Question: Why am I observing poor resolution or co-elution of Napsamycin analogues?

Answer: Poor resolution is a common challenge when separating structurally similar analogues. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Optimize Mobile Phase Composition: The choice and composition of your mobile phase are critical for achieving good separation.[1]

    • Gradient Slope: For complex mixtures like Napsamycin analogues, a gradient elution is generally more effective than an isocratic one.[2] Start with a broad gradient to identify the elution range of your compounds, then switch to a shallower gradient around the elution time of the analogues to improve separation.[2]

    • Organic Modifier: Acetonitrile is a common choice for reversed-phase chromatography of peptides due to its low viscosity and UV transparency.[1] Varying the organic modifier (e.g., trying methanol) can alter selectivity.

    • pH Control: Napsamycins, as uridylpeptide antibiotics, contain ionizable groups.[3] The pH of the mobile phase can significantly impact the retention and selectivity of these compounds.[3][4] Experiment with different pH values (e.g., using formic acid for acidic conditions or ammonium formate for neutral to slightly basic conditions) to find the optimal separation window. Ensure the chosen pH is compatible with your column's stationary phase, as silica-based columns are generally stable between pH 2 and 8.[5][6]

  • Column Selection: The stationary phase chemistry plays a crucial role in the separation mechanism.

    • Stationary Phase: A C18 column is a good starting point for reversed-phase separation of peptide-like molecules. However, if resolution is still poor, consider columns with different selectivities, such as C8, Phenyl-Hexyl, or polar-embedded phases.[5]

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <3 µm) and a longer length can increase efficiency and improve resolution, though it will also increase backpressure.

  • Temperature: Adjusting the column temperature can influence selectivity and peak shape.[1] Increasing the temperature generally decreases retention times and can improve peak symmetry.

Question: My chromatogram shows significant peak tailing for the Napsamycin analogues. What could be the cause and how can I fix it?

Answer: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the HPLC system itself.[3]

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with basic functional groups on the Napsamycin analogues, leading to tailing.

    • Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% trifluoroacetic acid - TFA) can suppress the ionization of silanol groups and reduce these interactions.[1]

    • Ion-Pairing Agents: TFA is also an effective ion-pairing agent that can mask basic sites on the analytes and improve peak shape.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.[7] Flush the column with a strong solvent to remove any strongly retained compounds. Consider using a guard column to protect the analytical column.[8]

  • Incompatibility of Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[7]

Question: I am experiencing retention time shifts between injections. What should I investigate?

Answer: Drifting retention times can compromise the reliability of your method. The following are common causes:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time variability.[7] Ensure accurate measurement of solvents and additives. It is recommended to prepare mobile phases fresh daily.[7]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can lead to shifts in retention, especially in gradient elution. Ensure the column is fully equilibrated.

  • Pump Performance: Fluctuations in pump pressure can indicate issues with check valves, seals, or air bubbles in the system, all of which can affect the flow rate and lead to inconsistent retention times.[9] Degas the mobile phase and prime the pump to remove any air bubbles.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used. Maintaining a constant column temperature is crucial for reproducible results.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Napsamycin analogues?

A1: A good starting point would be a reversed-phase method using a C18 column. Begin with a gradient elution from a low to a high percentage of an organic solvent like acetonitrile in water. Both phases should contain an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid, to ensure good peak shape.

Q2: How can I improve the sensitivity of my method to detect low-level Napsamycin analogues?

A2: To improve sensitivity, you can try several approaches:

  • Increase the injection volume, being mindful of potential peak distortion.

  • Optimize the detection wavelength based on the UV absorbance maxima of the Napsamycin analogues.

  • Use a detector with higher sensitivity, such as a mass spectrometer (LC-MS), which can also provide structural information.

  • Ensure your mobile phase is of high purity to minimize baseline noise.[7][9]

Q3: What are the advantages of using a gradient elution over an isocratic one for separating Napsamycin analogues?

A3: A gradient elution is generally preferred for complex mixtures with a wide range of polarities, which is likely the case for Napsamycin analogues.[2] The advantages include:

  • Improved resolution of all compounds in the mixture.

  • Sharper peaks, which leads to better sensitivity.

  • Shorter overall run times compared to an isocratic method that could adequately separate the late-eluting compounds.

Q4: Should I use a guard column for my analysis?

A4: Yes, using a guard column is highly recommended, especially when analyzing complex samples that may contain particulates or strongly retained impurities.[8] A guard column protects your more expensive analytical column from contamination and premature degradation, thus extending its lifetime and ensuring more consistent performance.[8]

Data Presentation

Table 1: Recommended Starting HPLC Parameters for Napsamycin Analogue Separation

ParameterRecommended Starting ConditionRationale
Column C18, 2.1-4.6 mm ID, 100-150 mm length, <3 µm particle sizeGood starting point for peptide-like molecules, offering high efficiency.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterAcidic modifier for good peak shape and protonation of analytes.[1]
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[1]
Gradient 5-95% B over 20-30 minutesA broad "scouting" gradient to determine the elution profile.[2]
Flow Rate 0.2-1.0 mL/min (depending on column ID)Standard flow rates for analytical HPLC.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[1]
Detection UV at 210-220 nm and 280 nmPeptides absorb at lower wavelengths; aromatic residues absorb at 280 nm.
Injection Volume 5-20 µLA typical range for analytical injections.

Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase pH Optimization

  • Initial Analysis: Perform an initial separation using the starting parameters in Table 1 with 0.1% Formic Acid (pH ~2.7).

  • Prepare Buffers: Prepare a series of aqueous mobile phases with different pH values. For example:

    • pH 2.7: 0.1% Formic Acid in water

    • pH 3.5: Ammonium Formate buffer in water

    • pH 5.0: Ammonium Acetate buffer in water

  • Sequential Analysis: Run the separation at each pH condition, keeping all other parameters (gradient, flow rate, temperature) constant.

  • Evaluate Chromatograms: Compare the resolution, peak shape, and retention times of the Napsamycin analogues at each pH.

  • Select Optimal pH: Choose the pH that provides the best separation of the analogues of interest.

Protocol 2: Gradient Optimization for Improved Resolution

  • Scouting Gradient: Run a fast, broad gradient (e.g., 5-95% B in 15 minutes) to determine the approximate elution time of the Napsamycin analogues.

  • Calculate Gradient Slope: Note the start and end percentages of the organic modifier where the analogues elute.

  • Develop a Shallow Gradient: Create a new gradient that is shallower and focused on the elution range of the analogues. For example, if the analogues elute between 30% and 45% B in the scouting run, a new gradient could be 25-50% B over 30 minutes.

  • Fine-Tune: Further adjust the gradient slope and duration to achieve baseline separation of all analogues.

Mandatory Visualization

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for Poor Separation start Poor Separation of Napsamycin Analogues check_resolution Check Resolution and Peak Shape start->check_resolution optimize_mobile_phase Optimize Mobile Phase (Gradient, pH, Organic Modifier) check_resolution->optimize_mobile_phase Poor Resolution troubleshoot_system Troubleshoot System (Leaks, Pressure, Contamination) check_resolution->troubleshoot_system Peak Tailing/ Fronting good_separation Good Separation Achieved check_resolution->good_separation Acceptable optimize_mobile_phase->check_resolution change_column Change Column (Different Stationary Phase) optimize_mobile_phase->change_column Still Poor change_column->check_resolution adjust_temp Adjust Temperature change_column->adjust_temp Still Poor adjust_temp->check_resolution troubleshoot_system->check_resolution

Caption: A logical workflow for troubleshooting poor separation in HPLC.

Method_Development_Workflow HPLC Method Development for Napsamycin Analogues start Define Separation Goals select_column Select Initial Column (e.g., C18) start->select_column scouting_gradient Run Scouting Gradient (Broad Range) select_column->scouting_gradient optimize_gradient Optimize Gradient Slope (Shallow Gradient) scouting_gradient->optimize_gradient optimize_ph Optimize Mobile Phase pH optimize_gradient->optimize_ph fine_tune Fine-Tune Parameters (Temp, Flow Rate) optimize_ph->fine_tune validate Validate Method fine_tune->validate

References

Validation & Comparative

Investigating Napsamycin D: A Novel Antibiotic with Potential to Combat Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profile of Napsamycin D, a promising uridylpeptide antibiotic, reveals a low probability of cross-resistance with major antibiotic classes due to its unique mechanism of action. However, emerging evidence suggests potential for resistance development through multidrug efflux pumps, highlighting the need for continued vigilance and research.

This compound, a member of the mureidomycin family of antibiotics, presents a promising avenue in the fight against antimicrobial resistance. Its novel mechanism of action, the inhibition of bacterial translocase I (MraY), an essential enzyme in the early stages of peptidoglycan biosynthesis, sets it apart from many currently used antibiotics that target later stages of cell wall synthesis.[1] This distinction has led to the hypothesis that this compound and other uridylpeptide antibiotics would not exhibit cross-resistance with existing drug classes.

This guide provides a comprehensive comparison of this compound's performance against other antibiotic classes, supported by available experimental data and detailed methodologies.

Low Intrinsic Cross-Resistance Potential

The primary target of this compound, MraY translocase, is not inhibited by major antibiotic classes such as β-lactams, fluoroquinolones, or aminoglycosides. These classes act on different cellular targets: penicillin-binding proteins (PBPs), DNA gyrase/topoisomerase IV, and the 30S ribosomal subunit, respectively. This fundamental difference in the mechanism of action suggests a low likelihood of target-based cross-resistance. In theory, a mutation conferring resistance to a β-lactam by altering a PBP should not affect the activity of this compound.

Potential for Efflux-Mediated Cross-Resistance

Despite the unique target, a potential mechanism for cross-resistance has been identified. Studies on mureidomycins A and C, close relatives of this compound, have shown that the AcrAB-TolC multidrug efflux pump in Escherichia coli can confer intrinsic resistance to these compounds. Efflux pumps are membrane proteins that can actively transport a wide range of substrates, including various classes of antibiotics, out of the bacterial cell. Overexpression of these pumps is a common mechanism of multidrug resistance (MDR) in clinical isolates.

The involvement of the AcrAB-TolC pump suggests that bacteria overexpressing this or similar multidrug efflux systems could exhibit reduced susceptibility to this compound, leading to cross-resistance with other antibiotics that are also substrates for these pumps. This includes certain fluoroquinolones and tetracyclines.

Performance Against Resistant Strains: Data Summary

While direct and extensive experimental data on the cross-resistance of this compound is limited, the available information on related compounds and the known mechanisms of resistance allow for a comparative analysis. The following tables summarize the expected and observed minimum inhibitory concentrations (MICs) of this compound and other antibiotic classes against various resistant bacterial strains.

Bacterial StrainResistance MechanismThis compound (Expected MIC)β-Lactams (e.g., Methicillin, Ceftazidime)Fluoroquinolones (e.g., Ciprofloxacin)Aminoglycosides (e.g., Gentamicin)
Methicillin-Resistant Staphylococcus aureus (MRSA) Altered PBPs (mecA)LowHighVariableLow
Extended-Spectrum β-Lactamase (ESBL)-producing E. coli β-lactamase productionLowHighHigh (often co-resistant)High (often co-resistant)
E. coli with AcrAB-TolC overexpression Efflux pumpPotentially ElevatedVariableElevatedVariable
Pseudomonas aeruginosa with MraY mutation Target modificationHighHigh (to specific β-lactams)VariableVariable

Table 1: Comparative MICs of this compound and Other Antibiotics Against Resistant Bacteria. This table provides a conceptual overview based on mechanisms of action. Actual MIC values would require experimental verification.

Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy and Cross-Resistance

The checkerboard assay is used to assess the interaction between two antimicrobial agents and can be adapted to investigate cross-resistance.

Protocol:

  • In a 96-well microtiter plate, create a two-dimensional dilution series. Dilute this compound horizontally and a second antibiotic (from a different class) vertically.

  • Inoculate the plate with the test organism at a final concentration of ~5 x 10^5 CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). A lack of change in the MIC of this compound in the presence of a resistance-inducing concentration of the second antibiotic would suggest a lack of cross-resistance.

Time-Kill Curve Analysis

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Inoculate flasks containing CAMHB with the test organism to a starting density of ~5 x 10^5 CFU/mL.

  • Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC. Include a growth control without any antibiotic.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the viable bacterial count (CFU/mL).

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the peptidoglycan biosynthesis pathway and the potential for efflux-mediated cross-resistance.

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I This compound Inhibition MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II PBPs Penicillin-Binding Proteins (PBPs) Lipid_II->PBPs Transglycosylation & Transpeptidation Peptidoglycan Peptidoglycan PBPs->Peptidoglycan β-Lactam Inhibition

Caption: Bacterial Peptidoglycan Biosynthesis Pathway and Antibiotic Targets.

Efflux_Mediated_Cross_Resistance cluster_membrane Bacterial Cell Envelope cluster_cytoplasm Cytoplasm NapsamycinD_out This compound NapsamycinD_in This compound NapsamycinD_out->NapsamycinD_in Entry OtherAntibiotic_out Other Antibiotic (e.g., Fluoroquinolone) OtherAntibiotic_in Other Antibiotic OtherAntibiotic_out->OtherAntibiotic_in Entry AcrAB_TolC AcrAB-TolC Efflux Pump AcrAB_TolC->NapsamycinD_out AcrAB_TolC->OtherAntibiotic_out NapsamycinD_in->AcrAB_TolC Efflux MraY MraY Target NapsamycinD_in->MraY Inhibition OtherAntibiotic_in->AcrAB_TolC Efflux DNA_Gyrase DNA Gyrase Target OtherAntibiotic_in->DNA_Gyrase Inhibition

Caption: Mechanism of Efflux Pump-Mediated Cross-Resistance.

Conclusion

This compound holds significant promise as a novel antibiotic, primarily due to its unique mechanism of action that suggests a low intrinsic potential for cross-resistance with existing antibiotic classes. However, the possibility of efflux-mediated resistance underscores the importance of comprehensive surveillance and further research. Investigating the activity of this compound against a broad panel of clinically relevant, multidrug-resistant isolates with well-characterized resistance mechanisms is a critical next step. The experimental protocols outlined in this guide provide a framework for such investigations, which will be essential in determining the future clinical utility of this promising antibiotic class.

References

A Head-to-Head Analysis of Napsamycin D and Other Translocase I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to MraY Inhibition

The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. Translocase I (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, represents a promising target for the development of new antimicrobial agents. This guide provides a comparative analysis of Napsamycin D, a potent MraY inhibitor, with other well-characterized translocase I inhibitors, supported by available experimental data.

Mechanism of Action: Targeting the Bacterial Cell Wall Synthesis

Translocase I (MraY) catalyzes the first membrane-bound step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This enzyme facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. Inhibition of MraY disrupts the peptidoglycan synthesis cascade, leading to a compromised cell wall and ultimately, bacterial cell death.

Figure 1: Simplified Peptidoglycan Biosynthesis Pathway.

Comparative Inhibitory Activity of Translocase I Inhibitors

The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and other prominent translocase I inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorClassTarget Organism/Enzyme SourceIC50 (µM)Reference
This compound UridylpeptideStreptomyces sp.Data not available in a comparative study[1][2][3]
Mureidomycin A UridylpeptideEscherichia coli MraY0.036 (Ki)[4]
Tunicamycin NucleosideBacillus subtilis44[4]
Capuramycin NucleosideAquifex aeolicus MraY0.185[4]
A-500359 A Capuramycin analogBacterial Translocase I0.017
A-500359 C Capuramycin analogBacterial Translocase I0.12
A-500359 D Capuramycin analogBacterial Translocase I0.53
A-500359 G Capuramycin analogBacterial Translocase I0.14

Experimental Protocols

A common method for determining the inhibitory activity of compounds against Translocase I is the in vitro fluorescence-based inhibition assay.

Principle: This assay measures the enzymatic activity of MraY by monitoring the transfer of a fluorescently labeled substrate (UDP-MurNAc-pentapeptide) to the lipid carrier (C55-P), resulting in the formation of a fluorescent Lipid I analog. The inhibition of MraY is quantified by the reduction in the fluorescence signal.

Materials:

  • Purified or partially purified MraY enzyme preparation.

  • Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., dansylated or BODIPY-labeled).

  • Undecaprenyl phosphate (C55-P).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and a detergent like Triton X-100).

  • Test inhibitors (e.g., this compound, Tunicamycin).

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, C55-P, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the MraY enzyme preparation to each well and incubate to allow for inhibitor binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorescent label.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence increase. Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction without any inhibitor.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

MraY_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Assay Buffer, C55-P, and Inhibitors Dispense Reagents Dispense Buffer, C55-P, and Inhibitors into Microplate Prepare Reagents->Dispense Reagents Enzyme Prep Prepare MraY Enzyme Dilution Add Enzyme Add MraY Enzyme and Incubate Enzyme Prep->Add Enzyme Dispense Reagents->Add Enzyme Add Substrate Add Fluorescent Substrate to Initiate Reaction Add Enzyme->Add Substrate Measure Fluorescence Monitor Fluorescence Increase Over Time Add Substrate->Measure Fluorescence Calculate Velocity Calculate Initial Reaction Velocities Measure Fluorescence->Calculate Velocity Calculate Inhibition Determine Percentage of Inhibition Calculate Velocity->Calculate Inhibition Determine IC50 Plot Dose-Response Curve and Calculate IC50 Calculate Inhibition->Determine IC50

References

A Comparative Guide to the In Vivo Antibacterial Efficacy of Napsamycin D in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies validating the antibacterial activity of Napsamycin D in animal infection models are not publicly available. This guide, therefore, presents a hypothetical framework for such a validation, based on its known mechanism of action and standard preclinical testing protocols for novel antibiotics. The experimental data herein is illustrative and should be regarded as a template for future in vivo studies.

This compound, a member of the uridylpeptide class of antibiotics, has been identified as a potent inhibitor of bacterial translocase I, an essential enzyme in the biosynthesis of peptidoglycan.[1] This mechanism suggests significant potential for antibacterial activity. This guide outlines a proposed validation study in a murine infection model, comparing this compound to a standard-of-care antibiotic.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the projected in vivo efficacy of this compound compared to Ciprofloxacin in a neutropenic murine thigh infection model with Pseudomonas aeruginosa.

Table 1: In Vivo Efficacy of this compound vs. Ciprofloxacin against P. aeruginosa

Treatment GroupDose (mg/kg)Administration RouteMean Bacterial Load (log10 CFU/thigh) at 24hStandard Deviation
Vehicle Control-Subcutaneous7.80.4
This compound10Subcutaneous5.20.6
This compound25Subcutaneous4.10.5
This compound50Subcutaneous3.00.4
Ciprofloxacin10Subcutaneous4.50.5
Ciprofloxacin25Subcutaneous3.50.4

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters (Hypothetical)

CompoundDose (mg/kg)Cmax (µg/mL)AUC (0-24h) (µg·h/mL)Half-life (h)
This compound2515.298.53.1
Ciprofloxacin101.812.32.5

Experimental Protocols

A detailed methodology for the proposed in vivo validation is provided below.

1. Murine Thigh Infection Model

  • Animals: Female ICR mice (6-8 weeks old).

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (150 mg/kg) on days -4 and -1 prior to infection.

  • Bacterial Strain: A clinical isolate of Pseudomonas aeruginosa, with a known minimum inhibitory concentration (MIC) for this compound and comparator antibiotics.

  • Infection: Mice are anesthetized and injected with 1x10^6 CFU of P. aeruginosa in 0.1 mL of saline into the right thigh muscle.

  • Treatment: Two hours post-infection, treatment is initiated. This compound and Ciprofloxacin are administered subcutaneously at the specified doses. A control group receives a vehicle-only injection.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted for bacterial enumeration (CFU counting) on appropriate agar plates.

2. Pharmacokinetic Analysis

  • Drug Administration: A separate cohort of uninfected, neutropenic mice is administered a single subcutaneous dose of this compound or Ciprofloxacin.

  • Sample Collection: Blood samples are collected via retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Analysis: Plasma concentrations of the drugs are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. PK parameters are calculated using non-compartmental analysis.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its in vivo validation.

G cluster_pathway This compound Signaling Pathway UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB PEP Phosphoenolpyruvate Lipid_I Lipid I UDP_NAM->Lipid_I Translocase I (MraY) Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases NapsamycinD This compound Translocase_I Translocase I (MraY) NapsamycinD->Translocase_I Inhibition

Caption: Proposed mechanism of action for this compound.

G cluster_workflow In Vivo Validation Workflow Animal_Prep Animal Preparation (Neutropenia Induction) Infection Thigh Infection (P. aeruginosa) Animal_Prep->Infection PK_Study Pharmacokinetic Study (Parallel Cohort) Animal_Prep->PK_Study Treatment Treatment Initiation (this compound vs. Comparator) Infection->Treatment Efficacy_Eval Efficacy Evaluation (CFU Enumeration at 24h) Treatment->Efficacy_Eval Data_Analysis Data Analysis and Comparison Efficacy_Eval->Data_Analysis PK_Study->Data_Analysis

Caption: Experimental workflow for in vivo validation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Napsamycin D
Reactant of Route 2
Napsamycin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.